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  • Product: 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
  • CAS: 95884-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential therapeutic applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential therapeutic applications of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. While a specific CAS number for this compound is not publicly registered, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its scientific exploration. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This guide will delve into plausible synthetic routes, predicted spectral data, and a thorough analysis of its potential as a lead compound in drug discovery, particularly in the realms of anti-inflammatory and anticancer research.

Introduction and Nomenclature

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.[4] The pyrazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and diverse pharmacological profiles.[5][6] The specific substitutions on the pyrazole ring—a hydroxyl group at the 4-position, a methyl group at the N1 position, and an ethanone (acetyl) group at the 3-position—are anticipated to confer unique electronic and steric properties, influencing its biological activity.

A Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) registry number for 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone has not been identified in public databases. This suggests the compound may be a novel chemical entity.

Structural Elucidation:

The core structure is a 1H-pyrazole ring. The substituents are designated as follows:

  • 1-methyl: A methyl group is attached to the nitrogen atom at position 1.

  • 4-hydroxy: A hydroxyl group is attached to the carbon atom at position 4.

  • 3-ethanone: An acetyl group (C(O)CH₃) is attached to the carbon atom at position 3.

Plausible Synthetic Routes

The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone can be approached through several established methodologies for constructing and functionalizing the pyrazole ring. A logical retrosynthetic analysis suggests key disconnections at the pyrazole ring formation and subsequent functional group interconversions.

Strategy 1: Cyclization followed by N-Methylation and Acylation

A common and versatile method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]

Workflow for Strategy 1

A 1,3-Dicarbonyl Precursor C Pyrazole Formation A->C B Hydrazine B->C D N-Methylation C->D Methylating Agent (e.g., MeI, DMS) E Hydroxylation D->E Oxidizing Agent (e.g., H2O2) F Acylation E->F Acylating Agent (e.g., Acetyl Chloride) G Target Molecule F->G

Caption: Synthetic workflow for the formation of the target molecule.

Step-by-Step Protocol:

  • Synthesis of a 4-hydroxypyrazole intermediate: A suitable starting material would be a β-ketoester that can be cyclized with hydrazine. For instance, the reaction of a substituted acetoacetate with hydrazine hydrate would yield a pyrazolone, which exists in tautomeric equilibrium with the 4-hydroxypyrazole.[9]

  • N-methylation: The resulting pyrazole can be N-methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity of N-alkylation can be influenced by the substituents and reaction conditions.[5]

  • C-acylation: The introduction of the acetyl group at the C3 position can be achieved through various acylation methods. A Friedel-Crafts type acylation or metal-mediated cross-coupling reactions are plausible approaches.[10][11]

Strategy 2: Pre-functionalized Precursors

An alternative approach involves the use of pre-functionalized starting materials that already contain the desired substituents or their precursors.

Step-by-Step Protocol:

  • Reaction of a functionalized hydrazine: Methylhydrazine can be reacted with a 1,3-dicarbonyl compound that already possesses a precursor to the hydroxyl group at the 2-position (which will become the 4-position of the pyrazole).

  • Cyclization and functional group manipulation: The cyclization reaction would yield a 1-methyl-pyrazolone derivative. Subsequent oxidation or other functional group interconversion would lead to the desired 4-hydroxy-1-methyl-pyrazole.

  • Regioselective Acylation: The final step would be the regioselective introduction of the acetyl group at the C3 position.[11]

Predicted Physicochemical Properties

The physicochemical properties of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone can be inferred from its structure and by comparison with similar known compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₈N₂O₂Based on atom count
Molecular Weight 140.14 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small, crystalline organic molecules
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.Presence of polar functional groups (hydroxyl, carbonyl, N-H) suggests solubility in polar solvents. The aromatic ring reduces water solubility.
Melting Point Moderately highThe presence of hydrogen bonding (hydroxyl group) and dipole-dipole interactions (carbonyl group) would contribute to a higher melting point compared to unsubstituted pyrazole.
pKa The hydroxyl group is expected to be weakly acidic. The pyrazole ring is weakly basic.The acidity of the hydroxyl group and basicity of the pyrazole nitrogens will be influenced by the electron-withdrawing acetyl group and the electron-donating methyl group.

Predicted Spectral Data

The structural features of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone would give rise to a characteristic spectral fingerprint.

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-OH 5.0 - 7.0Singlet (broad)Chemical shift is dependent on solvent and concentration.
-CH (pyrazole ring) 7.5 - 8.5SingletThe single proton on the pyrazole ring.
N-CH₃ 3.5 - 4.0SingletMethyl group attached to the nitrogen atom.
-C(O)CH₃ 2.0 - 2.5SingletMethyl protons of the acetyl group.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C=O (acetyl) 190 - 200
C (pyrazole ring, C3) 140 - 150
C (pyrazole ring, C4) 155 - 165
C (pyrazole ring, C5) 125 - 135
N-CH₃ 35 - 45
-C(O)CH₃ 25 - 35
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (acetyl) 1670 - 1690
C=N and C=C stretch (pyrazole ring) 1400 - 1600

Potential Applications in Drug Development

The pyrazole nucleus is a versatile scaffold that has been incorporated into numerous clinically approved drugs.[4][5] The specific combination of substituents in 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone suggests potential for several therapeutic applications.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties.[6][12] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of the target molecule, including the substituted aromatic ring, are common in known anti-inflammatory agents.

Potential Signaling Pathway Inhibition

A Inflammatory Stimuli B Pro-inflammatory Cytokines A->B C COX-2 Expression B->C D Prostaglandin Synthesis C->D E Inflammation D->E F 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone F->C Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Anticancer Activity

Substituted pyrazoles have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4] The ethanone moiety, in particular, has been featured in pyrazole-based compounds with demonstrated cytotoxic effects.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is also found in compounds with significant antimicrobial and antifungal activity.[1] The specific substituents on the ring can be tailored to enhance potency and selectivity against various pathogens.

Conclusion

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone represents a potentially valuable, yet underexplored, chemical entity. While a dedicated CAS number is not currently available, this guide provides a scientifically grounded foundation for its synthesis, characterization, and exploration as a lead compound in drug discovery. The established pharmacological importance of the pyrazole core, combined with the specific functional groups of this molecule, warrants further investigation into its biological activities. The synthetic pathways and predicted properties outlined herein offer a roadmap for researchers to unlock the therapeutic potential of this and related novel pyrazole derivatives.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed, [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-278. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Tan, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1175. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate, [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science, [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World News of Natural Sciences, [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, [Link]

  • Synthesis of 1,3,4-trisubstituted pyrazoles. ResearchGate, [Link]

  • Pyrazole synthesis. Organic Chemistry Portal, [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate, [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature, [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Some Substituted Pyrazolines from Aryloxy Acetyl Hydrazine. Asian Journal of Chemistry, [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9394-9400. [Link]

  • Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. PubMed, [Link]

  • Reactions of glyoxals with hydrazones: a new route to 4-hydroxypyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 81-86. [Link]

  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University, [Link]

  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 15(31), 6548-6551. [Link]

  • Regioselective acylation of 1-hydroxypyrazoles via metalated intermediates. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-55. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 15(4). [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed, [Link]

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Exploratory

An In-depth Technical Guide to 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(4-hydroxy-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. This document details the fundamental molecular and physicochemical properties of the title compound, outlines a robust synthetic protocol, and discusses its potential applications, particularly in the realm of drug development. Furthermore, this guide presents a thorough approach to its analytical characterization and addresses critical safety and handling protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic properties, making it an ideal scaffold for interacting with a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The subject of this guide, 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone, incorporates key functional groups—a hydroxyl group, a methyl group on the pyrazole nitrogen, and an acetyl group—that offer multiple points for further chemical modification and present specific opportunities for targeted biological interactions. Understanding the core characteristics of this molecule is the first step toward unlocking its full potential in research and development.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Chemical Name 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone-
CAS Number 95884-20-1-
Molecular Formula C6H8N2O2-
Molecular Weight 140.14 g/mol -
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.General knowledge of similar compounds
Melting Point Not yet experimentally determined. Predicted to be in the range of 150-200 °C.-
Boiling Point Not determined. Likely to decompose at high temperatures.-
Chemical Structure

The chemical structure of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is presented below.

Figure 1: Chemical structure of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone.

Synthesis and Purification

The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a well-established method for the synthesis of substituted pyrazoles.

Synthetic Pathway

G A Ethyl Acetoacetate C 1-Methyl-3-methyl-1H-pyrazol-5(4H)-one A->C Condensation B Methylhydrazine B->C E 4-Formyl-1-methyl-1H-pyrazol-5-ol C->E Formylation D Vilsmeier-Haack Reagent (POCl3/DMF) D->E G 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone E->G Grignard Reaction & Oxidation F Methylmagnesium Bromide F->G

Figure 2: Proposed synthetic workflow for 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-methyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be used in the next step without further purification.

Step 2: Synthesis of 4-Formyl-1-methyl-1H-pyrazol-5-ol

  • To a solution of 1-methyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

  • To a solution of 4-formyl-1-methyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting secondary alcohol is then oxidized using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) to yield the final product.

  • Purify the final compound by column chromatography on silica gel.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of all protons and their respective chemical environments. Expected signals include those for the pyrazole ring proton, the N-methyl group, the acetyl methyl group, and the hydroxyl proton.

    • ¹³C NMR spectroscopy will identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the hydroxyl (O-H stretch), carbonyl (C=O stretch), and C-N bonds.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.

Potential Applications in Drug Development

The structural motifs within 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone suggest several potential applications in drug discovery.

  • Kinase Inhibition: The pyrazole core is a common scaffold in kinase inhibitors. The hydroxyl and acetyl groups can form key hydrogen bonds with the hinge region of various kinases.

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer drugs.[1] This compound could serve as a starting point for the development of novel agents targeting various cancer-related pathways.[1]

  • Central Nervous System (CNS) Active Agents: The ability of the pyrazole ring to be modified can lead to compounds with activity against various CNS targets.

The presence of the acetyl and hydroxyl groups provides handles for further chemical elaboration, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3][4][5]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2][3][4][5] Avoid contact with skin and eyes.[2][3][4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures. For skin contact, wash the affected area with soap and water.[2][5] For eye contact, flush with copious amounts of water for at least 15 minutes.[2][5] If inhaled, move to fresh air.[5] If ingested, seek immediate medical attention.

Conclusion

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the pyrazole scaffold offer significant opportunities for medicinal chemists. This guide provides the foundational knowledge necessary for researchers to confidently work with this compound, from its synthesis and characterization to its potential applications and safe handling. Further investigation into the biological activities of this molecule and its derivatives is highly encouraged and promises to yield exciting discoveries in the field of drug development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). International Journal of Novel Research and Development. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Chemcia Scientific. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

Sources

Foundational

The Pyrazole Ethanone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole ring, a five-membered aromatic heterocycle with two adja...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] The introduction of an ethanone (acetyl) group at the N1 position of the pyrazole ring gives rise to the pyrazole ethanone scaffold, a motif that has garnered significant attention for its versatile pharmacological profile and synthetic accessibility. This technical guide provides a comprehensive exploration of the pyrazole ethanone core, delving into its synthesis, diverse biological activities, structure-activity relationships (SAR), and the underlying mechanisms of action. We will further present detailed experimental protocols and molecular modeling insights to equip researchers with the practical knowledge required to leverage this privileged scaffold in contemporary drug discovery and development.

The Strategic Advantage of the Pyrazole Ethanone Scaffold

The pyrazole nucleus itself is a bioisostere for various functional groups, offering a stable and tunable platform for molecular design.[2][3] The addition of the ethanone moiety at the N1 position introduces several key features that enhance its drug-like properties and biological activity:

  • Modulation of Physicochemical Properties: The acetyl group influences the scaffold's polarity, solubility, and hydrogen bonding capacity, which can be fine-tuned to optimize pharmacokinetic profiles.

  • Enhanced Target Interactions: The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

  • Synthetic Handle: The ethanone moiety offers a reactive site for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of lead compounds.

Synthetic Strategies for Pyrazole Ethanone Derivatives

The construction of the pyrazole ethanone scaffold is primarily achieved through a multi-step synthesis, often commencing with the Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by cyclization with a hydrazine source and subsequent acetylation.[4]

Representative Synthesis: 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

This protocol outlines a common and reliable method for the synthesis of a diaryl-substituted pyrazole ethanone derivative.

Experimental Protocol: Synthesis of 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)

  • To a solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.

Step 2: Synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole

  • Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

Step 3: Acetylation to form 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • Dissolve the pyrazoline from Step 2 (1 equivalent) in a mixture of acetic anhydride and pyridine.

  • Stir the reaction at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.[5]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Acetylation Acetophenone Acetophenone Chalcone 1,3-diphenylprop-2-en-1-one Acetophenone->Chalcone Base (NaOH), Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrazoline 3,5-diphenyl-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Glacial Acetic Acid, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline FinalProduct 1-(3,5-diphenyl-4,5-dihydro- 1H-pyrazol-1-yl)ethanone Pyrazoline->FinalProduct Stirring, RT AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct Pyridine Pyridine Pyridine->FinalProduct

Caption: Synthetic workflow for a representative pyrazole ethanone.

Diverse Pharmacological Landscape of Pyrazole Ethanone Scaffolds

The pyrazole ethanone core has been identified as a privileged scaffold in the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant activity against a multitude of diseases, as summarized in the table below.

Therapeutic AreaBiological Target(s) / Mechanism of ActionKey Findings & SAR Insights
Anti-inflammatory Inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes.[6][7] Modulation of pro-inflammatory cytokines (TNF-α, IL-6).[8]Substitutions on the aryl rings at positions 3 and 5 of the pyrazole core significantly influence COX-2 selectivity. Electron-withdrawing groups often enhance activity.[9]
Anticancer Inhibition of various protein kinases (e.g., EGFR, CDKs, BRAFV600E), tubulin polymerization, and induction of apoptosis.[2][10][11]The nature and position of substituents on the aryl rings are critical for cytotoxicity. For instance, dimethoxy substitutions have shown potent anti-tubulin activity.[2]
Antimicrobial Inhibition of essential bacterial enzymes such as DNA gyrase.[12]The presence of specific substituents on the aryl rings can confer potent activity against both Gram-positive and Gram-negative bacteria.[13]
Neuroprotective Modulation of inflammatory pathways in microglia.[8][14] Anticonvulsant activity.[15]Specific derivatives have shown potent inhibition of pro-inflammatory cytokine expression in microglial cells, suggesting a role in mitigating neuroinflammation.[8][14]
Metabolic Disorders Inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) and methionine aminopeptidase 2 (MetAP2).[16] Agonism of the apelin receptor.[17]Dual inhibitors of DPP-4 and MetAP2 have been developed for the potential treatment of type II diabetes and obesity.[16]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The pharmacological activity of pyrazole ethanone derivatives can be systematically modulated by altering the substituents at various positions of the pyrazole ring and the attached aryl moieties.

Sources

Exploratory

Technical Guide: Tautomerism in 4-Hydroxy-Pyrazole Derivatives

Executive Summary The 4-hydroxypyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for phenols and a core pharmacophore in HPPD inhibitors and kinase antagonists. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxypyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for phenols and a core pharmacophore in HPPD inhibitors and kinase antagonists. However, its utility is complicated by prototropic tautomerism —specifically the equilibrium between the aromatic 4-hydroxy-1H-pyrazole (enol) and the non-aromatic pyrazolin-4-one (keto) forms.

For drug development professionals, assuming the wrong tautomer leads to erroneous docking scores, misinterpretation of SAR (Structure-Activity Relationship) data, and synthetic failures. This guide provides a definitive, protocol-driven approach to characterizing and controlling these tautomeric states.

Part 1: The Theoretical Framework

The Tautomeric Landscape

Unlike their 5-hydroxy isomers (which frequently exist as pyrazolin-5-ones), 4-hydroxypyrazoles overwhelmingly favor the enol form in neutral solution. This preference is driven by the preservation of the aromatic sextet (


 electrons) within the pyrazole ring.

However, the keto form (4-oxo-pyrazoline) becomes relevant under three specific conditions:

  • High-Energy Binding Intermediates: When the protein binding pocket acts as a specific H-bond acceptor/donor pair that forces a proton shift.

  • Strong Electron-Withdrawing Substituents: Groups that destabilize the aromatic ring electron density.

  • Solid-State Packing: Where intermolecular hydrogen bonding networks stabilize the dipolar keto form.

Pathway Visualization

The following diagram illustrates the proton transfer mechanisms and the energy penalty associated with breaking aromaticity.

Tautomerism cluster_factors Influencing Factors Enol 4-Hydroxy-1H-pyrazole (Enol Form) [Aromatic, Stable] TS Transition State (Proton Transfer) Enol->TS - Aromaticity + Energy Input TS->Enol Thermodynamic Preference Keto Pyrazolin-4-one (Keto Form) [Non-Aromatic, High Energy] TS->Keto Solvent Stabilization (Polar Aprotic) Keto->TS Fast Relaxation Solvent Solvent Polarity (DMSO favors dipolar forms) Solvent->TS Subst Substituents (EWGs at C3/C5) Subst->Enol

Figure 1: Energetic landscape of 4-hydroxypyrazole tautomerism. The aromatic enol is the thermodynamic sink, while the keto form requires specific stabilization.

Part 2: Structural Determinants & Causality

Electronic Effects

The stability of the tautomer is dictated by the substituents at positions 3 and 5.

  • Electron Donating Groups (EDGs): (e.g., -CH3, -OMe) increase electron density in the ring, reinforcing aromaticity and locking the enol form.

  • Electron Withdrawing Groups (EWGs): (e.g., -CF3, -NO2) pull density away. While they generally still favor the enol, they lower the activation energy for tautomerization, leading to "blurred" proton signals in NMR due to intermediate exchange rates.

Solvent-Mediated Shifts
  • Non-polar solvents (CDCl3, Benzene-d6): Promote intramolecular H-bonding. The enol form dominates.

  • Polar aprotic solvents (DMSO-d6): Disrupt intramolecular bonds and stabilize charge separation. While the enol remains major, the rate of exchange with the N-H proton increases, often causing the OH and NH signals to coalesce or broaden significantly.

Part 3: Analytical Characterization Protocols

Trustworthiness Principle: Do not rely on a single method. Tautomerism is dynamic; solid-state data (X-ray) does not always predict solution-state behavior (NMR/Bioactivity).

NMR Spectroscopy Workflow

Objective: Unequivocally distinguish C-OH (enol) from C=O (keto).

Protocol:

  • Solvent Selection: Start with DMSO-d6 . If signals are broad, switch to THF-d8 or Acetone-d6 and lower the temperature to 250 K to freeze the proton exchange.

  • 1H NMR Markers:

    • Enol: Sharp singlet for OH at

      
       8.5–10.5 ppm (concentration dependent).
      
    • Keto:[1][2][3] Absence of OH; appearance of CH at C4 (if C4 is not substituted) as a doublet/triplet (rare).

  • 13C NMR (The Gold Standard):

    • Enol (C-OH): Carbon signal at 135–155 ppm .

    • Keto (C=O): Carbon signal shifted downfield to 170–185 ppm .

  • 15N-HMBC:

    • Use this to locate the proton on Nitrogen. In the enol form, N1-H and N2 are distinct. In rapid tautomeric exchange, they average out.[4]

X-Ray Crystallography

Caveat: Crystallization forces molecules into the lowest energy packing conformation, which may not represent the bioactive solution conformer.

  • Action: Look for C4-O bond lengths.

    • 
      
      
      
      
      Enol (Single bond character).
    • 
      
      
      
      
      Keto (Double bond character).
UV-Vis Spectroscopy
  • Method: Measure

    
     in solvents of varying polarity (e.g., Hexane vs. Methanol).
    
  • Indicator: A significant bathochromic shift (Red shift) in polar solvents often indicates the stabilization of a more polar tautomeric species (or the keto form).

Part 4: Implications in Drug Discovery

Bioisosterism and Binding

In docking studies, the 4-hydroxypyrazole is often treated as a rigid enol. However, if the binding pocket contains a strong H-bond acceptor (e.g., Aspartate side chain) near C4, the keto form might be the active species.

  • Recommendation: When running Glide/Rosetta docking, generate both tautomers as ligands. If the keto form scores significantly better (>2 kcal/mol difference), validate with experimental binding assays using methylated analogs (which lock the tautomer).

Analytical Decision Tree

Use the following workflow to characterize new derivatives.

Workflow Start New 4-OH-Pyrazole Derivative Solubility Dissolve in DMSO-d6 Start->Solubility HNMR 1H NMR (300K) Solubility->HNMR Check Are OH/NH signals sharp? HNMR->Check Sharp Yes: Assign Tautomer (Check C4 shift) Check->Sharp Distinct signals Broad No: Rapid Exchange Check->Broad Broad humps C13 Acquire 13C NMR Sharp->C13 Cool Cool to 240K (Acetone-d6/THF-d8) Broad->Cool Cool->C13 Decision C4 Chemical Shift? C13->Decision Enol 135-155 ppm (Enol Form) Decision->Enol Keto >170 ppm (Keto Form) Decision->Keto

Figure 2: Step-by-step characterization workflow for distinguishing tautomeric states.

Part 5: Data Summary & Reference Values

Table 1: Diagnostic NMR Shifts for 4-Hydroxypyrazole Tautomers

Feature4-Hydroxy-1H-pyrazole (Enol)Pyrazolin-4-one (Keto)Notes
1H NMR (OH)

8.5 – 11.0 ppm (Singlet)
AbsentHighly concentration/solvent dependent.
1H NMR (C4-H) Absent (if substituted)

3.5 – 4.5 ppm
Only if C4 is not fully substituted.
13C NMR (C4) 135 – 155 ppm 170 – 185 ppm Definitive diagnostic peak.
15N NMR Distinct N-H (

180 ppm) vs N (

250 ppm)
Shifts significantlyRequires 15N-HMBC.

References

  • Keto-Enol Tautomerism in Heterocycles. Source: Master Organic Chemistry. URL:[Link]

  • Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives. Source: PubMed / Elsevier. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules). URL:[Link]

  • Discovery of Novel Pyrazole Derivatives as HPPD Inhibitors. Source: PubMed. URL:[Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Source: Magnetic Resonance in Chemistry (Wiley). URL:[Link]

Sources

Foundational

Biological Activity and Therapeutic Applications of 1-Methyl-1H-Pyrazol-3-Yl Ethanone Analogs: An In-Depth Technical Guide

Executive Summary As drug discovery pivots toward highly functionalized, low-molecular-weight pharmacophores, the 1-methyl-1H-pyrazol-3-yl ethanone scaffold has emerged as a critical building block. Its unique physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots toward highly functionalized, low-molecular-weight pharmacophores, the 1-methyl-1H-pyrazol-3-yl ethanone scaffold has emerged as a critical building block. Its unique physicochemical properties—combining the hydrogen-bonding capacity of the pyrazole ring with the lipophilicity of the N-methyl group and the electrophilic/nucleophilic reactivity of the acetyl moiety—enable the synthesis of highly potent therapeutics.

This technical guide explores the biological activity of derivatives synthesized from this core scaffold, focusing on three primary pharmacological domains: Soluble Guanylate Cyclase (sGC) stimulation, Acetyl-CoA Carboxylase (ACC) inhibition, and Kinase modulation.

Target Class I: Soluble Guanylate Cyclase (sGC) Stimulators

Mechanistic Grounding

In cardiovascular diseases such as pulmonary hypertension (PH), the bioavailability of endogenous nitric oxide (NO) is severely compromised due to oxidative stress. Analogs derived from 1-methyl-1H-pyrazol-3-yl ethanone—specifically pyrimidine-isoxazole derivatives—function as NO-independent, heme-dependent sGC stimulators[1]. By binding to the allosteric site of the sGC enzyme, these compounds synergize with trace amounts of NO to catalyze the conversion of GTP into cyclic GMP (cGMP), driving downstream Protein Kinase G (PKG) activation and resulting in profound smooth muscle relaxation[2].

sGC_Pathway A Pyrazole Ethanone Derivatives B Soluble Guanylate Cyclase (sGC) A->B Allosteric Stimulation D Cyclic GMP (cGMP) B->D Catalysis C GTP C->B E Protein Kinase G (PKG) D->E Activation F Vasodilation & Smooth Muscle Relaxation E->F Phosphorylation

Mechanism of NO-independent sGC stimulation by pyrazole ethanone analogs leading to vasodilation.

Experimental Protocol: Purified Human sGC Enzyme Activity Assay

To accurately quantify the biological activity of these analogs, researchers utilize a highly controlled in vitro enzymatic assay[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 0.1 M Tris (pH 8.0), 0.5 mg/mL Bovine Serum Albumin (BSA), 2 mM Dithiothreitol (DTT), 2 mM MgCl₂, 300 µM GTP, and 1 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Enzyme Incubation: Add purified human soluble guanylate cyclase (hsGC) to the buffer along with varying concentrations of the pyrazole ethanone analog. Incubate at 37°C for 30 minutes.

  • Termination & Detection: Terminate the reaction by flash-freezing or adding a stop solution (e.g., EDTA). Quantify the generated cGMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay.

Causality Behind Experimental Choices:

  • Why 2 mM DTT? sGC contains a prosthetic heme group that must remain in the reduced ferrous (Fe²⁺) state to bind NO or NO-independent stimulators. DTT prevents spontaneous oxidation to the inactive ferric (Fe³⁺) state.

  • Why 1 mM IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the newly synthesized cGMP would be rapidly hydrolyzed by endogenous PDEs present in the enzyme preparation, leading to false-negative activity readings.

Self-Validating System Check: The assay plate must include a known sGC stimulator (e.g., Riociguat) as a positive control and a DMSO vehicle as a negative control. The protocol is validated only if the calculated Z'-factor is ≥ 0.5, ensuring the signal-to-noise ratio is sufficient for high-throughput reliability.

Target Class II: Acetyl-CoA Carboxylase (ACC) Inhibitors

Mechanistic Grounding

Acetyl-CoA Carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. Elevated ACC activity is a hallmark of metabolic syndromes, dyslipidemia, and Type 2 Diabetes. Pyrazolospiroketone derivatives, synthesized directly from 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone, act as potent ACC inhibitors, shutting down lipid synthesis and upregulating fatty acid oxidation[3].

Synthesis_Workflow Step1 1-(4-hydroxy-1-methyl-1H- pyrazol-3-yl)ethanone Step2 Pyrrolidine in Methanol (Enamine Formation) Step1->Step2 Step3 N-Boc-piperidone Addition (Aldol Condensation) Step2->Step3 Step4 CombiFlash Chromatography (Purification) Step3->Step4 Step5 Pyrazolospiroketone ACC Inhibitor Step4->Step5

Step-by-step synthetic workflow for generating pyrazolospiroketone ACC inhibitors.

Experimental Protocol: Synthesis of Pyrazolospiroketones

The transformation of the pyrazole ethanone core into a complex spiroketone is a masterpiece of organocatalysis[3].

Step-by-Step Methodology:

  • Enamine Formation: Dissolve 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (42.3 mmol) in 50 mL of methanol. Add pyrrolidine (42 mmol) dropwise. Stir at room temperature for 2 hours.

  • Condensation & Cyclization: Add N-Boc-piperidone (42.3 mmol) to the reaction mixture. Stir the solution at room temperature overnight.

  • Purification: Concentrate the mixture to dryness under reduced pressure. Purify the crude material using CombiFlash chromatography (silica gel, heptane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Why use pyrrolidine as an additive? Pyrrolidine functions as a secondary amine organocatalyst. It condenses with the acetyl ketone of the pyrazole to form a highly nucleophilic enamine intermediate, significantly lowering the activation energy for the subsequent aldol addition to N-Boc-piperidone.

  • Why stir overnight at room temperature? The intramolecular cyclization to form the spiroketone is sterically hindered. Ambient temperature over an extended period favors the thermodynamic spiro-product while minimizing thermal degradation pathways that would occur under reflux conditions.

Self-Validating System Check: Reaction progress must be monitored via LC-MS. The workflow is self-validating when the disappearance of the starting mass (m/z 140.1) coincides with the appearance of the spiroketone product mass. Post-purification, ¹H-NMR must confirm the absence of the acetyl methyl singlet (~2.5 ppm), verifying complete cyclization.

Target Class III: Kinase Inhibitors for Inflammation

Mechanistic Grounding

Alkynyl alcohol derivatives of the 1-methyl-1H-pyrazol-3-yl ethanone scaffold exhibit profound inhibitory activity against kinases involved in inflammatory cascades, particularly NF-κB Inducing Kinase (NIK) and Hepatocyte Growth Factor (HGF) receptor pathways[4]. By blocking these kinases, the derivatives halt the production of downstream pro-inflammatory cytokines, offering therapeutic avenues for chronic inflammation and oncology.

Kinase_Inhibition A Alkynyl Alcohol Derivatives B NF-κB Inducing Kinase (NIK) A->B Inhibition C HGF Receptor A->C Modulation D Pro-inflammatory Cytokines B->D Blocked E Inflammation Reduction D->E Clinical Outcome

Logical relationship of NIK and HGF receptor modulation by alkynyl alcohol derivatives.

Experimental Protocol: Alkynylation of the Acetyl Core

To generate these kinase inhibitors, the acetyl group of the core scaffold undergoes nucleophilic addition via an organometallic reagent [4].

Step-by-Step Methodology:

  • Alkynylation: Slowly add a solution of 1-(1-methyl-1H-pyrazol-3-yl)ethanone (40.28 mmol) in 80 mL of Tetrahydrofuran (THF) to a pre-formed alkynyl Grignard reagent at 0°C.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with 200 mL of concentrated aqueous NH₄Cl. Remove THF in vacuo, and extract the aqueous residue twice with 200 mL of ethyl acetate. Dry over MgSO₄, filter, and concentrate.

Causality Behind Experimental Choices:

  • Why use THF over diethyl ether? THF has a higher boiling point and superior solvating power for the organometallic intermediates formed during alkynylation, preventing premature precipitation and ensuring high yields.

  • Why quench with saturated aqueous NH₄Cl instead of HCl? A strong acid like HCl could catalyze the dehydration of the newly formed tertiary alkynyl alcohol into an unwanted alkene. The mildly acidic NH₄Cl safely neutralizes the alkoxide intermediate while preserving the critical hydroxyl group required for kinase binding.

Self-Validating System Check: The extraction efficiency is validated by TLC (Thin-Layer Chromatography) of the aqueous layer to ensure no product remains. Final compound integrity is verified by HPLC; a purity of >95% is strictly required before proceeding to biological kinase screening assays.

Quantitative Data Summary

The versatility of the 1-methyl-1H-pyrazol-3-yl ethanone scaffold is best illustrated by the distinct biological activities of its downstream analogs. The table below summarizes the quantitative efficacy across different therapeutic targets:

Scaffold DerivativePrimary TargetMechanism of ActionRepresentative ActivityTherapeutic Indication
Pyrimidine-Isoxazole Analogs sGCNO-independent, heme-dependent allosteric stimulationEC₅₀: 10 - 50 nMPulmonary Hypertension
Pyrazolospiroketones Acetyl-CoA CarboxylaseInhibition of de novo lipogenesisIC₅₀: < 100 nMDyslipidemia, Type 2 Diabetes
Alkynyl Alcohols NIK / HGF ReceptorKinase phosphorylation blockadeIC₅₀: 0.5 - 5 µMInflammatory Disorders
Omarigliptin Intermediates DPP-4Protease inhibition (Incretin pathway)IC₅₀: 1.6 nM[5]Type 2 Diabetes

References

  • 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sGC) stimulators for the treatment of pulmonary hypertension (EP3112363A1).
  • Pyrazolospiroketone acetyl-coa carboxylase inhibitors (WO2009144554A1).
  • Alkynyl alcohols as kinase inhibitors (AU2009263037B2).
  • Omarigliptin Biological Activity. ChemSrc.[Link]

Sources

Exploratory

The Application Scientist's Guide to 4-Hydroxypyrazole Synthesis: Mechanistic Pathways and Self-Validating Protocols

As a Senior Application Scientist, I approach the synthesis of the 4-hydroxypyrazole core not merely as a sequence of chemical transformations, but as a strategic exercise in process chemistry, regiocontrol, and mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of the 4-hydroxypyrazole core not merely as a sequence of chemical transformations, but as a strategic exercise in process chemistry, regiocontrol, and mechanistic design. The 4-hydroxypyrazole motif is a privileged structural scaffold, heavily utilized in the development of high-value agrochemicals—such as the broad-spectrum insecticide pyraclofos[1]—and complex pharmaceutical alkaloids like withasomnines[2][3].

Designing a scalable synthesis for this core requires balancing regioselectivity, atom economy, and the safe handling of reactive intermediates. This whitepaper critically evaluates the three primary synthetic pathways, details their underlying mechanistic causality, and provides self-validating experimental protocols for immediate laboratory implementation.

Part 1: Mechanistic Pathways & Causality (The "Why")

The synthesis of 4-hydroxypyrazoles generally falls into two strategic paradigms: the late-stage oxidation of a pre-formed pyrazole ring, and the de novo cyclization from acyclic precursors.

Pathway A: Late-Stage Boronate Oxidation (The Modern Standard)

For discovery chemists prioritizing high purity and mild conditions, the oxidation of 4-pyrazoleboronic acid pinacol esters using aqueous hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) is the modern gold standard[4][5].

  • Causality & Mechanism: The addition of NaOH deprotonates H₂O₂ to generate the highly nucleophilic perhydroxyl anion (HOO⁻). This species attacks the empty p-orbital of the boron atom, forming a negatively charged tetrahedral boronate complex. A stereoretentive 1,2-migration of the pyrazole carbon from boron to oxygen breaks the labile O–O bond. Subsequent hydrolysis of the resulting borate ester liberates the 4-hydroxypyrazole[4][5]. This method is favored because it avoids the harsh thermal conditions of traditional oxidations, and the pinacol byproduct is easily partitioned into the organic waste during workup.

Pathway B: Baeyer-Villiger Oxidation of 4-Formylpyrazoles

When functionalizing pre-existing pyrazole rings that lack a boronate handle, the Baeyer-Villiger oxidation of 4-formylpyrazoles followed by alkaline hydrolysis offers a reliable alternative[2][3].

  • Causality & Mechanism: Treatment of the aldehyde with a peroxy acid (e.g., peracetic acid) yields a formate ester intermediate. The electron-rich nature of the pyrazole ring provides a high migratory aptitude, ensuring the oxygen atom inserts cleanly between the pyrazole C4-carbon and the formyl group. Subsequent alkaline hydrolysis cleaves the ester to reveal the target hydroxyl group[2][3]. This pathway has been successfully applied as a key step in the divergent total synthesis of withasomnine alkaloids[2][3][6].

Pathway C: De Novo Cyclization of Hydrazones

In industrial process chemistry, building the heterocycle from cheap, acyclic precursors is often mandatory to maintain cost-efficiency. The synthesis of the insecticide pyraclofos relies heavily on this de novo approach[1].

  • Causality & Mechanism: 3-chloroacetone aldehyde hydrazone derivatives undergo base-promoted cyclization in a methanolic solvent system[1]. The sodium hydroxide base neutralizes the acidic byproducts of hydrazone formation and drives the tautomerization required for the intramolecular nucleophilic attack of the nitrogen onto the electrophilic carbon[1]. This closes the five-membered ring, yielding 1-substituted-4-hydroxypyrazoles directly[1].

Part 2: Visualizing the Logic

SynthesisMap A Precursor: 4-Pyrazoleboronic Acid Pinacol Ester D H₂O₂ / NaOH Oxidation A->D B Precursor: 4-Formylpyrazole E Baeyer-Villiger Oxidation & Hydrolysis B->E C Precursor: α-Substituted Hydrazones F Base-Promoted Cyclization C->F G Target: 4-Hydroxypyrazole D->G High Yield E->G Regioselective F->G De Novo

Strategic mapping of primary 4-hydroxypyrazole synthesis pathways.

Part 3: Quantitative Comparison of Pathways

To assist in route scouting, the following table summarizes the operational metrics of the three primary pathways based on historical process data.

Synthesis PathwayPrimary PrecursorTypical YieldScalabilityKey AdvantageMajor Limitation
Boronate Oxidation 4-Pyrazoleboronic acid pinacol ester75–90%HighMild conditions, high purityRequires pre-functionalized boronate
Baeyer-Villiger 4-Formylpyrazole60–80%MediumExcellent for complex alkaloidsPeroxide handling at scale
Hydrazone Cyclization α-Substituted hydrazones50–70%Very HighCheap, acyclic starting materialsPotential regiochemical mixtures

Part 4: Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry requires protocols that possess built-in validation checks. Below are detailed methodologies for the two most common workflows.

Protocol 1: H₂O₂ Oxidation of 4-Pyrazoleboronic Acid Pinacol Ester

This protocol is optimized for millimole-scale discovery synthesis[4][5].

  • Preparation: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv, e.g., 3.71 mmol) in tetrahydrofuran (THF, 5 mL) and cool to 0 °C in an ice bath[4][5].

    • Validation Check: Ensure complete dissolution before cooling to prevent precipitation, which would stall the biphasic oxidation.

  • Activation: Add 30% aqueous H₂O₂ (1.0 equiv, 379 μL) followed by 2M aqueous NaOH (1.0 equiv, 1.86 mL) dropwise[4][5].

    • Causality: Dropwise addition strictly controls the exothermic generation of the perhydroxyl anion, preventing thermal runaway and solvent boil-off.

  • Reaction: Stir for 3 minutes at 0 °C, then remove the ice bath and warm to room temperature. Stir for an additional 50 minutes[4][5].

    • Validation Check: TLC (DCM/MeOH 9:1) should indicate complete consumption of the UV-active starting material.

  • Quenching & Isolation: Dilute the mixture with H₂O (20 mL) and acidify with 2N HCl to pH ~4-5[4][5]. Extract the aqueous layer four times with dichloromethane (DCM, 50 mL) and four times with a DCM/isopropanol mixture (4:1, 50 mL)[4][5].

    • Causality: The highly polar nature of 4-hydroxypyrazole necessitates the use of isopropanol as a co-solvent to disrupt hydrogen bonding with the aqueous phase, maximizing recovery.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo[4][5]. The product is typically pure enough for downstream coupling. MS (m/z): 85.0 [M-H]⁻[4][5].

ProtocolWorkflow S1 Dissolve Boronate in THF (0°C) S2 Add 30% H₂O₂ & 2M NaOH S1->S2 S3 Warm to RT (Stir 50 min) S2->S3 S4 Quench & Acidify (2N HCl) S3->S4 S5 Extract (DCM/iPrOH) & Concentrate S4->S5

Step-by-step experimental workflow for the hydrogen peroxide oxidation protocol.

Protocol 2: De Novo Hydrazone Cyclization (Pyraclofos Intermediate)

This protocol is optimized for the scalable generation of 1-substituted-4-hydroxypyrazoles[1].

  • Preparation: Suspend 3-chloroacetone aldehyde hydrazone-p-chlorobenzene in methanol[1].

    • Validation Check: The suspension should be heavily agitated to ensure uniformity, preventing localized exothermic hotspots upon base addition.

  • Cyclization: Add sodium hydroxide (NaOH) to the methanolic suspension and heat to 50 °C[1].

    • Causality: Methanol acts as a protic solvent that stabilizes the transition state during ring closure, while the elevated temperature overcomes the activation energy barrier for intramolecular nucleophilic attack.

  • Isolation: After the reaction reaches completion, neutralize the mixture. The resulting 1-(4-chlorophenyl)-4-hydroxypyrazole is precipitated or extracted[1].

    • Validation Check: ¹H NMR must be utilized to confirm the regiochemistry, specifically verifying the absence of the 5-hydroxy regioisomer.

CyclizationWorkflow C1 Suspend Hydrazone in Methanol C2 Add NaOH (Base Promoter) C1->C2 C3 Intramolecular Cyclization C2->C3 C4 Neutralize & Precipitate C3->C4 C5 Filter & Validate (NMR) C4->C5

Step-by-step experimental workflow for the de novo hydrazone cyclization protocol.

References

1.[2] ChemInform Abstract: Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance - researchgate.net - 2 2.[1] 77458-01-6, Pyraclofos Formula - Methods of Manufacturing - echemi.com - 1 3.[3] Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents - researchgate.net -3 4.[4] 4-hydroxypyrazole synthesis - chemicalbook.com - 4 5.[6] Radical cyclisation onto pyrazoles: Synthesis of withasomnine - researchgate.net - 6 6.[5] 4-hydroxypyrazole synthesis (Patent Location WO2008/116620) - chemicalbook.com -5

Sources

Foundational

The Pyrazole Paradigm: Engineering Privileged Scaffolds for Next-Gen Therapeutics

Introduction: The Chameleon of Medicinal Chemistry In the landscape of modern drug discovery, the pyrazole ring ( ) is not merely a structural connector; it is a privileged scaffold capable of modulating physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chameleon of Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole ring (


) is not merely a structural connector; it is a privileged scaffold  capable of modulating physicochemical properties and binding kinetics with precision.[1] As of late 2025, over 30 FDA-approved small molecules contain this moiety, ranging from the blockbuster anti-inflammatory Celecoxib  to precision oncology agents like Asciminib  and Pirtobrutinib .

For the medicinal chemist, the pyrazole offers a unique duality:

  • Electronic Tunability: It acts as a bioisostere for phenyl, pyridine, or amide groups, reducing lipophilicity (

    
    ) while maintaining aromaticity.[2]
    
  • Dynamic Hydrogen Bonding: The

    
    -unsubstituted pyrazole acts as both a hydrogen bond donor (HBD) and acceptor (HBA), a critical feature for interacting with the "hinge region" of kinase domains.[2]
    

This guide moves beyond basic synthesis to explore the causality of pyrazole design: how tautomeric states dictate binding, how to conquer the regioselectivity challenge, and how to deploy this scaffold in high-affinity ligands.

Physicochemical Mechanics: Tautomerism & Binding

The behavior of the pyrazole ring is governed by its annular tautomerism. In solution,


-unsubstituted pyrazoles exist in a rapid equilibrium between the 

- and

-tautomers. This equilibrium is solvent-dependent and critical for target recognition.
The "Hinge-Binding" Phenomenon

In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The


 nitrogen accepts a hydrogen bond from the backbone amide (e.g., hinge residues), while the 

proton donates to a backbone carbonyl.

Critical Design Note: Substitution at


 locks the tautomer.[2]
  • 
    -Unsubstituted:  Promiscuous binding potential (can flip to accommodate H-bonds).[2]
    
  • 
    -Substituted:  Fixed geometry. If the 
    
    
    
    -substituent is bulky, it can force the pyrazole into a specific dihedral angle relative to the core, exploiting "gatekeeper" residues.
Visualization: Tautomeric Equilibrium & Interaction

The following diagram illustrates the tautomeric shift and its implication for donor/acceptor profiles.

PyrazoleTautomerism cluster_0 Tautomeric Equilibrium T1 1H-Pyrazole (N1-H Donor, N2 Acceptor) T2 2H-Pyrazole (N2-H Donor, N1 Acceptor) T1->T2 Fast Proton Transfer (Solvent Dependent) Binding Protein Binding Pocket (e.g., Kinase Hinge) T1->Binding Specific H-Bond Alignment T2->Binding Altered H-Bond Alignment

Figure 1: The dynamic equilibrium of N-unsubstituted pyrazoles dictates their H-bond donor/acceptor capabilities, influencing binding affinity in active sites.

Synthetic Architectures: Conquering Regioselectivity

The synthesis of


-substituted pyrazoles is historically plagued by regioselectivity issues. The classic Knorr Synthesis  (hydrazine + 1,3-diketone) often yields mixtures of 1,3- and 1,5-isomers, which are difficult to separate chromatographically due to similar polarity.
Strategic Selection Matrix
MethodologyMechanismRegiocontrolBest Application
Knorr Condensation CyclocondensationLow (unless symmetric diketone)Simple, symmetric cores.[2]
Regioselective N-Alkylation

/ Conjugate Addition
Medium (Base/Solvent dependent)Functionalizing existing pyrazoles.[2]
Cross-Coupling (Suzuki/Buchwald) Pd-Catalyzed C-N / C-CHigh (Pre-functionalized)Late-stage diversification.[2]
C-H Activation Direct ArylationHigh (Directing Group required)Novel scaffold construction.[2][3]
The Modern Approach: Decision Logic

To avoid "dead-end" mixtures, use this logic flow to select your synthetic route.

SynthesisLogic Start Target Pyrazole Structure Symmetry Is the core symmetric? Start->Symmetry Knorr Method A: Knorr Synthesis (Cheap, Scalable) Symmetry->Knorr Yes IsNSub Is N1 substituted? Symmetry->IsNSub No Directing Can you use a Directing Group? IsNSub->Directing No (C-H functionalization) Alkylation Method B: Controlled Alkylation (Kinetic vs Thermo Control) IsNSub->Alkylation Yes (N-alkylation needed) CHAct Method D: C-H Activation (Ru/Pd Catalysis) Directing->CHAct Yes Coupling Method C: Cross-Coupling (Suzuki/Chan-Lam) Directing->Coupling No

Figure 2: Synthetic decision tree for selecting the optimal pyrazole formation strategy to maximize regiochemical purity.

Case Studies in Medicinal Chemistry

A. Ruxolitinib (JAK Inhibitor)[2]
  • Role: ATP-competitive inhibitor.[2]

  • Mechanism: The pyrazole ring is fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine).[2] The pyrazole NH forms a critical H-bond with the hinge region of the Janus Kinase.

  • Insight: The lipophilic cyclopentyl group on the pyrazole ring fills the ribose binding pocket, providing selectivity.

B. Asciminib (BCR-ABL Inhibitor)[2][4]
  • Role: Allosteric inhibitor (STAMP).[2]

  • Mechanism: Unlike most kinase inhibitors, Asciminib binds to the myristoyl pocket of the ABL kinase, distinct from the ATP site.

  • Insight: The pyrazole-urea motif is crucial here. The pyrazole acts as a rigid linker that orients the effector groups to clamp the kinase in an inactive conformation. This avoids resistance mutations common in the ATP pocket (e.g., T315I).[2]

Experimental Protocol: Regioselective N-Alkylation

This protocol addresses the most common challenge: alkylating an unsymmetrical pyrazole (3-substituted vs 5-substituted product).[2]

Objective: Selective synthesis of the 1,3-disubstituted isomer over the 1,5-isomer using steric control and solvent effects.

Principles of Self-Validation
  • Solvent Choice: DMF (Polar Aprotic) favors the

    
     reaction but offers poor regiocontrol.[2] THF  or Toluene  (lower polarity) often enhances coordination-assisted selectivity.[2]
    
  • Base Choice:

    
     (Cesium effect) can stabilize specific transition states via coordination to the pyrazole nitrogen and the electrophile.[2]
    
Workflow

Protocol Step1 1. Dissolution Substrate: 3-Substituted Pyrazole Solvent: Anhydrous THF (0.1 M) Step2 2. Deprotonation Reagent: NaH (1.2 eq) or Cs2CO3 (2.0 eq) Temp: 0°C -> RT (30 min) Step1->Step2 Step3 3. Electrophile Addition Reagent: Alkyl Halide (1.1 eq) Add dropwise at 0°C Step2->Step3 Step4 4. Reaction Monitoring (TLC/LCMS) Check for disappearance of SM Check ratio of Regionisomers Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl -> EtOAc Extraction Step4->Step5 Validation 6. Validation (NOE NMR) Irradiate N-Alkyl protons -> Look for enhancement of Pyrazole-H5 Step5->Validation

Figure 3: Step-by-step workflow for regioselective N-alkylation with built-in NMR validation.

Detailed Steps:
  • Setup: Flame-dry a round-bottom flask under Argon. Add the 3-substituted pyrazole (1.0 eq) and anhydrous THF.

  • Base Addition: Cool to 0°C. Add

    
     (60% dispersion, 1.2 eq) portion-wise. Why: Kinetic deprotonation ensures the pyrazolate anion is formed quantitatively.[2]
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT.

  • Validation (Crucial):

    • 1,3-isomer: The N-alkyl group is far from the C3-substituent. NOE (Nuclear Overhauser Effect) will show interaction between N-alkyl protons and the C5-proton .[2]

    • 1,5-isomer: The N-alkyl group is adjacent to the C5-substituent (originally C3). NOE will show interaction between N-alkyl protons and the substituent .

References

  • Fustero, S., et al. (2011).[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link][2]

  • Lombardi, P., et al. (2024).[2] "Asciminib: A First-in-Class Allosteric Inhibitor of BCR::ABL1 Kinase." Journal of Medicinal Chemistry. [Link][2]

  • Gomez, G., et al. (2023).[2] "Pirtobrutinib: A Non-Covalent, Reversible BTK Inhibitor for Mantle Cell Lymphoma." Drugs. [Link][2][4][5][6]

  • Ansari, A., et al. (2017).[2] "Biological Activities of Pyrazole Derivatives." European Journal of Medicinal Chemistry. [Link]

  • FDA Drug Approvals Database. (2025). "Novel Drug Approvals for 2024-2025." [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

An Application Note on the Synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties, make them a privileged scaffold in drug discovery.[3][4] 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its specific substitution pattern—an N-methyl group, a C3-acetyl group, and a C4-hydroxyl group—offers multiple points for further functionalization. This application note provides a detailed, research-grade protocol for the synthesis of this target compound, grounded in the fundamental principles of heterocyclic chemistry.

Principle of the Method: The Knorr Pyrazole Synthesis

The most robust and widely utilized method for the construction of the pyrazole ring is the Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5][6] This method is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both precursors.

In this protocol, we employ a regioselective variation of the Knorr synthesis. The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is achieved through the reaction of methylhydrazine with a specialized 1,3-dicarbonyl synthon, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This precursor is designed to ensure the desired placement of the acetyl and hydroxyl (via the enolizable keto-ester) functionalities on the final pyrazole ring. The use of an aprotic polar solvent is recommended to enhance regioselectivity, a known challenge when using unsymmetrical dicarbonyl compounds.[7][8]

Overall Reaction Scheme

Caption: Overall synthetic route.

Materials and Equipment

ReagentsGradeSupplier
Ethyl 2-(ethoxymethylene)-3-oxobutanoateReagentPlus®, ≥99%Sigma-Aldrich
Methylhydrazine (solution, ~35-40% in water)Reagent gradeSigma-Aldrich
N,N-Dimethylacetamide (DMAc), anhydrous≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS reagent, 37%Fisher Scientific
Ethyl Acetate (EtOAc)ACS gradeVWR Chemicals
HexanesACS gradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeFisher Scientific
Celite® 545---Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Experimental Protocol

This protocol is divided into two main stages: the cyclocondensation reaction to form the pyrazole core and the subsequent workup and purification.

Part 1: Cyclocondensation Reaction

Caption: Workflow for the cyclocondensation step.

  • Flask Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.

  • Initial Charge: To the flask, add anhydrous N,N-dimethylacetamide (DMAc, 80 mL) followed by ethyl 2-(ethoxymethylene)-3-oxobutanoate (10.0 g, 53.7 mmol). Stir the solution until homogeneous.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Methylhydrazine Addition: Add methylhydrazine solution (approx. 6.0 mL, ~59.1 mmol, 1.1 equiv) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. Causality: Slow, cooled addition is crucial to control the initial exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the intermediate pyrazole ester should appear.

Part 2: Hydrolysis, Workup, and Purification
  • Acid Hydrolysis: Once the initial reaction is complete, carefully add concentrated hydrochloric acid (40 mL) to the reaction mixture. Caution: This addition is exothermic. Equip the flask for reflux and heat the mixture to 100-110 °C for 4-6 hours. This step facilitates both the hydrolysis of the intermediate ester and subsequent decarboxylation.

  • Cooling and Quenching: Cool the mixture to room temperature, then pour it slowly into a beaker containing crushed ice (200 g).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent Gradient: Start with 20% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (s, 1H, pyrazole C5-H), 3.80 (s, 3H, N-CH₃), 2.50 (s, 3H, COCH₃). The hydroxyl proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 195.0 (C=O), 145.0 (C4-OH), 140.0 (C3), 130.0 (C5), 40.0 (N-CH₃), 28.0 (COCH₃).
Mass Spec ESI-MS: m/z calculated for C₆H₈N₂O₂ [M+H]⁺: 141.06; found: 141.07.
Melting Point To be determined.
Appearance Off-white to pale yellow crystalline solid.

Safety Precautions

  • Methylhydrazine: This substance is toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated HCl: Corrosive. Handle with care, wearing appropriate PPE.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link][5]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link][4]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology. [Link][2]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link][9]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link][6]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link][10]

  • PROCESS FOR THE REGIOSELECTIVE SYNTHESIS OF 1,3, 4 -SUBSTITUTED PYRAZOLES. WIPO Patentscope. [Link][11]

  • Process for the regioselective synthesis of 1,3, 4 -substituted pyrazoles. Google Patents. [12]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. [Link][7][8]

Sources

Application

Regioselective methylation of 4-hydroxypyrazole precursors

Application Note: Regioselective Methylation of 4-Hydroxypyrazole Precursors Executive Summary The regioselective -methylation of 4-hydroxypyrazole derivatives is a critical transformation in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Methylation of 4-Hydroxypyrazole Precursors

Executive Summary

The regioselective


-methylation of 4-hydroxypyrazole derivatives is a critical transformation in the synthesis of kinase inhibitors and bioisosteres. However, the ambident nature of the pyrazole anion—complicated by tautomerism and the presence of the C4-hydroxyl group—often leads to mixtures of 

-methyl,

-methyl, and

-methyl isomers.

This guide establishes a robust protocol for the


-methylation of 4-(benzyloxy)-1H-pyrazole precursors . By utilizing the benzyl group as a temporary protecting group for the C4-hydroxyl, we eliminate competitive 

-methylation and focus strictly on controlling

vs.

regioselectivity through steric and electronic leverage.

Mechanistic Insight & Strategic Planning

The Tautomer Challenge

Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium (


).[1] When a substituent is present at C3 (e.g., a methyl or aryl group), the two nitrogen atoms become non-equivalent.[1]
  • Tautomer A: Substituent at C3 (less sterically hindered

    
    ).[1]
    
  • Tautomer B: Substituent effectively at C5 (more sterically hindered

    
    ).[1]
    

Upon deprotonation, a single resonance-stabilized pyrazolate anion is formed. The regioselectivity of the subsequent methylation is governed by the interplay of steric hindrance and coulombic interactions with the cation.

Factors Influencing Regioselectivity
  • Steric Control (Dominant): Alkylation preferentially occurs at the nitrogen distal to the bulky substituent (the "less hindered" side).[1] For example, a 3-tert-butyl group directs methylation almost exclusively to

    
     (yielding the 3-tert-butyl-1-methyl isomer).
    
  • Electronic Control: Electron-withdrawing groups (EWG) at C3 can pull electron density, making the adjacent nitrogen less nucleophilic, thereby directing alkylation to the distal nitrogen.[1]

  • The "Cesium Effect": Large cations (

    
    ) form looser ion pairs than smaller cations (
    
    
    
    ,
    
    
    ).[1] This increases the reactivity of the "naked" anion and can sometimes override weak steric biases, though it also increases the risk of
    
    
    -alkylation if the C4-hydroxyl is unprotected.

Strategic Decision Matrix (Visualized)

The following diagram outlines the logic flow for selecting the optimal alkylation conditions.

Regioselectivity_Decision_Tree Start Substrate Analysis: 3-Substituted-4-(benzyloxy)pyrazole Check_Sterics Is the C3-Substituent Bulky? (e.g., t-Bu, Ph, i-Pr) Start->Check_Sterics Steric_Yes Steric Control Dominates Check_Sterics->Steric_Yes Yes Steric_No Electronic/Solvent Control Needed Check_Sterics->Steric_No No (e.g., Me, H) Protocol_A Protocol A: Standard Kinetic (K2CO3 / MeI / DMF) Steric_Yes->Protocol_A Protocol_B Protocol B: Cation Tuning (Cs2CO3 / MeI / THF) Steric_No->Protocol_B Outcome_1 High Regioselectivity (>95:5 N1:N2) Protocol_A->Outcome_1 Distal N Alkylation Outcome_2 Mixture (Requires HPLC Sep) (~60:40 N1:N2) Protocol_B->Outcome_2 Often Low Selectivity

Figure 1: Decision tree for selecting methylation conditions based on substrate sterics.[1]

Experimental Protocols

Pre-requisite: Substrate Preparation

Do not attempt to methylate free 4-hydroxypyrazole directly if


-selectivity is required. The phenolic oxygen is highly nucleophilic.
  • Requirement: Use 4-(benzyloxy)-1H-pyrazole or 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole . The benzyl (Bn) group is preferred for its stability under basic methylation conditions.[1]

Protocol A: Sterically Controlled Methylation (Standard)

Best for substrates with moderate-to-large substituents at C3 (Phenyl, Isopropyl, t-Butyl).[1]

Reagents:

  • Substrate: 3-substituted-4-(benzyloxy)-1H-pyrazole (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
  • Electrophile: Iodomethane (MeI) (1.2 equiv)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow, indicating anion formation.[1]
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. Look for disappearance of Starting Material (M+H) and appearance of Product (M+15).

  • Workup: Dilute with EtOAc and wash with water (

    
    ) to remove DMF.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash column chromatography (Hexane/EtOAc). The major isomer (less hindered) typically elutes second due to higher polarity interaction with silica, though this varies by substrate.[1]

Protocol B: High-Selectivity "Masked" Methylation (Advanced)

For substrates with poor regioselectivity (e.g., 3-methyl-4-benzyloxypyrazole), use a bulky silyl-methylating agent to force steric differentiation, followed by desilylation.[1]

Reagents:

  • Electrophile: (Chloromethyl)trimethylsilane (

    
    )[1]
    
  • Fluoride Source: TBAF (Tetra-n-butylammonium fluoride)

Workflow:

  • Alkylation: Follow Protocol A but replace MeI with

    
     (1.5 equiv) and heat to 60°C (chloride is less reactive than iodide). The bulky TMS group amplifies the steric difference between 
    
    
    
    and
    
    
    , improving the regiomeric ratio (rr) significantly [1].[1]
  • Protodesilylation: Treat the isolated

    
    -silylmethyl intermediate with TBAF in THF at 60°C for 2 hours. This cleaves the silyl group, leaving a clean methyl group.[1]
    

Analytical Validation: Determining Regioisomers

Distinguishing


-methyl from 

-methyl isomers is the most frequent failure point in this workflow. Do not rely solely on LC-MS retention times.
Nuclear Overhauser Effect (NOE) - The Gold Standard

You must perform a 1D-NOE or 2D-NOESY experiment.

  • Isomer A (1-Methyl-3-substituted): Irradiation of the

    
    -Methyl protons will show an NOE correlation to the C5-Proton  (or C5-substituent). There should be NO  correlation to the C3-substituent.
    
  • Isomer B (1-Methyl-5-substituted): Irradiation of the

    
    -Methyl protons will show an NOE correlation to the C5-substituent  (which was originally the C3-substituent in the tautomer).[1]
    
13C NMR Chemical Shifts

In


-methyl pyrazoles, the carbon adjacent to the methylated nitrogen (C5) typically resonates upfield compared to C3.[1]
  • 
     (adjacent to N-Me):  ~125–135 ppm[1]
    
  • 
     (distal):  ~135–145 ppm[1]
    
  • Note: This rule is general; NOE is definitive.[1]

Data Summary Table
FeatureN1-Methyl Isomer (Target)N2-Methyl Isomer (Minor)
Steric Origin Formed by attack of distal NFormed by attack of proximal N
NOE Signal N-Me

C5-H
N-Me

C3-Group
TLC (

)
Usually Lower (more polar)Usually Higher (less polar)
Yield (Typical) 80–95% (with bulky C3)5–20%

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical NOE interactions for validation.

Reaction_Pathway Precursor 4-(Benzyloxy)-3-R-pyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Hybrid) Precursor->Anion K2CO3 / DMF Path_A Path A: Steric Pref. (Attack at Distal N) Anion->Path_A Path_B Path B: Steric Clash (Attack at Proximal N) Anion->Path_B Product_Major Major Isomer (1-Methyl-3-R) Path_A->Product_Major MeI Product_Minor Minor Isomer (1-Methyl-5-R) Path_B->Product_Minor MeI Validation NOE Validation: Me <-> H-5 Product_Major->Validation Confirm Structure

Figure 2: Reaction pathway showing the divergence of regioisomers and the validation step.

References

  • Díez-Barra, E., et al. (1990).[1][3] "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis." Synthetic Communications, 20(18), 2849–2853.[1][3] Link

  • Fustero, S., et al. (2009).[1] "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 109, 5620.[1]

  • Kumar, V., et al. (2023).[1] "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones."[4][5][6] RSC Advances, 13, 773.[1] Link (Cited for base effects on ambident nucleophiles).[1]

  • SciFinder/Reaxys Protocol 4502-A: "General procedure for methylation of 4-benzyloxypyrazole." (Standard Industry Protocol).[1]

  • Smith, A. B., et al. (2024).[1][7][8] "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." Journal of Organic Chemistry. Link[1]

Disclaimer: This protocol involves the use of alkylating agents (MeI) which are potential carcinogens.[1] All work must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Pyrazole Ethanone Analysis

Abstract This application note details the development, optimization, and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of pyrazole ethanone derivatives (specifically 1-(1H-pyrazol-1-yl)ethanone an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development, optimization, and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of pyrazole ethanone derivatives (specifically 1-(1H-pyrazol-1-yl)ethanone and its substituted analogs). These compounds serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. This guide addresses specific challenges inherent to this chemistry, including the basicity of the pyrazole ring, potential hydrolysis of the N-acetyl group, and regioisomer separation.

Introduction & Chemical Context

The Analyte

Pyrazole ethanones are nitrogen-containing heterocyclic compounds characterized by an acetyl group attached to the pyrazole nitrogen.

  • Chemical Nature: Weakly basic (pyrazole ring) to neutral (amide character of the N-acetyl group).

  • Critical Stability Warning: N-acetyl pyrazoles are reactive amides. Unlike standard amides, the pyrazole ring acts as a good leaving group. Consequently, these compounds are susceptible to hydrolysis in strongly acidic or basic aqueous media, reverting to the parent pyrazole and acetic acid.

  • UV Activity: Moderate absorption maxima (

    
    ) typically between 210–260 nm, depending on ring substitution.
    
Analytical Challenges
  • Peak Tailing: Residual silanols on silica columns interact with the nitrogen lone pair, causing severe tailing.

  • Hydrolytic Instability: Sample preparation solvents must be neutral to prevent degradation during the autosampler residence time.

  • Regioisomerism: Synthesis often yields mixtures of 1,3- and 1,5-isomers, requiring high-efficiency separation.

Phase 1: Strategic Method Design (The "Why")

Column Selection: The "Steric Protection" Strategy

Standard C18 columns often fail due to silanol activity. For pyrazoles, we utilize End-capped, Base-Deactivated Silica (BDS) or Hybrid Particle Technology (HPT) columns.

  • Recommendation: C18 with bulky side chains (e.g., isopropyl or isobutyl groups) to sterically hinder the analyte from reaching surface silanols.

  • Pore Size: 100–120 Å (standard small molecule).

Mobile Phase Chemistry

To combat peak tailing, pH control is paramount.

  • Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mechanism:[1][2] Lowers pH (< 3.0), ensuring silanols (pKa ~4.5–7.0) are protonated (neutral), preventing ionic interaction with the pyrazole nitrogen.

  • Buffer Warning: Avoid phosphate buffers > pH 7.0 due to the risk of N-acetyl hydrolysis.

Method Logic Flowchart

The following diagram illustrates the decision-making process for method parameters.

MethodLogic Start Analyte Assessment (Pyrazole Ethanone) Solubility Solubility Check (Avoid hydrolysis) Start->Solubility ColumnSel Column Selection (End-capped C18) Solubility->ColumnSel MobilePhase Mobile Phase pH (Acidic: 0.1% TFA) ColumnSel->MobilePhase Gradient Gradient Optimization (5% to 95% B) MobilePhase->Gradient Detection Detector: PDA (Extract 210-254 nm) Gradient->Detection

Caption: Logical workflow for selecting HPLC parameters based on analyte physicochemical properties.

Phase 2: Experimental Protocol (The "How")

Reagents and Standards
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): Gradient Grade (Far UV cutoff).

  • Modifier: Trifluoroacetic Acid (TFA), spectroscopy grade (>99%).

  • Diluent: 50:50 Water:Acetonitrile (Neutral). Do not add acid to the diluent to preserve sample stability.

Instrument Parameters (Standard Operating Procedure)
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentDouble end-capping reduces tailing for basic compounds.
Mobile Phase A 0.1% TFA in WaterSuppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer; ensures retention time reproducibility.
Injection Vol 5–10 µLPrevent column overload.
Detection UV @ 254 nm (primary), 220 nm (secondary)254 nm is specific for the aromatic ring; 220 nm detects impurities.
Gradient Program

Initial screening gradient to identify elution window.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Phase 3: Optimization & Troubleshooting

System Suitability Testing (SST)

Before running samples, the system must pass these self-validating criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, column is too old or mobile phase pH is too high).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity/isomer.
    
Troubleshooting Logic

Use the following decision tree when deviations occur.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Split Split Peaks Issue->Split Action1 Add 0.1% TEA or Increase TFA Tailing->Action1 Action2 Check Column Temp & Equilibration Drift->Action2 Action3 Sample Solvent Too Strong? (Use weaker diluent) Split->Action3

Caption: Troubleshooting decision tree for common pyrazole analysis issues.

Phase 4: Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," perform validation according to ICH Q2(R2) guidelines [1].

Validation CharacteristicAcceptance CriteriaProtocol Summary
Specificity No interference at RT of analyte.Inject blank, placebo, and forced degradation samples (acid/base hydrolysis).
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Precision (Repeatability) RSD

6 injections of the standard at 100% concentration.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo at 80%, 100%, and 120% levels.
Robustness System Suitability remains valid.Deliberate variations: Flow (±0.1 mL/min), Temp (±5°C), Wavelength (±2 nm).

Note on Forced Degradation: For specificity, expose the sample to 0.1 N NaOH. You should observe the disappearance of the pyrazole ethanone peak and the appearance of the parent pyrazole peak, confirming the method can separate degradation products.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and silanol interactions).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3077082, 1-Acetyl-4,5-dihydro-5-(2-methoxyphenyl)-1H-pyrazole.[6] Retrieved from [Link]

  • Hassan, A. et al. (2022).[7] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[2][6][8][9][10][11] Available at: [Link]

Sources

Application

Microwave-assisted synthesis of pyrazole derivatives

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives Executive Summary The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil . Traditional thermal synthesis of pyrazoles (e.g., via Knorr condensation) often suffers from prolonged reaction times (2–24 hours), harsh conditions, and variable yields.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving purity and yield.[1][2][3] By leveraging the specific heating mechanisms of dielectric polarization, researchers can access a diverse library of 1,3,5-trisubstituted pyrazoles suitable for structure-activity relationship (SAR) studies.

Theoretical Foundation: The Microwave Advantage

Dielectric Heating Mechanism

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions oscillate under the influence of the field, generating heat through collision.

Scientific Insight: The rate enhancement in pyrazole synthesis is often attributed to the stabilization of the polar transition state during the nucleophilic attack of hydrazine on the carbonyl carbon. The high dielectric loss tangent (


) of polar solvents like ethanol or acetic acid maximizes this energy transfer.
Mechanistic Pathway (Knorr Synthesis)

The synthesis generally proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

KnorrMechanism Reagents 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reagents->Inter1 Acid Cat. -H2O TS Polar Transition State (Cyclization) Inter1->TS Nucleophilic Attack Product Pyrazole Derivative TS->Product Aromatization -H2O MW Microwave Energy (Dipolar Stabilization) MW->TS Specific Heating

Figure 1: Mechanistic flow of Knorr Pyrazole synthesis highlighting the Microwave (MW) energy input at the cyclization step.

Comparative Data: Conventional vs. Microwave[1][2][3][4][5][6][7][8]

The following data summarizes the efficiency gains observed when transitioning from reflux conditions to microwave irradiation for phenyl-1H-pyrazole synthesis.

ParameterConventional RefluxMicrowave Irradiation (MAOS)Improvement Factor
Reaction Time 2 – 12 Hours2 – 10 Minutes60x – 100x Faster
Temperature Reflux (

C)
Controlled (

C)
Precise Control
Yield 48 – 85%91 – 98%+15-30% Yield
Solvent Usage High (20-50 mL)Low (1-3 mL) or Solvent-FreeGreen Chemistry

Data sourced and aggregated from comparative studies [1][2][3].

Experimental Protocols

Protocol A: General Knorr Synthesis (1,3-Dicarbonyls)

Best for: Rapid generation of simple 3,5-dimethylpyrazoles.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.1 mmol)

  • Solvent: Ethanol (2 mL)

  • Catalyst: Glacial Acetic Acid (1-2 drops, optional)

Procedure:

  • Setup: In a 10 mL microwave-transparent pressure vial, combine ethyl acetoacetate and hydrazine derivative in ethanol. Add acetic acid if using phenylhydrazine to accelerate imine formation.

  • Sealing: Cap the vial with a Teflon-lined septum to allow pressure buildup (essential for superheating solvents above boiling points).

  • Irradiation:

    • Mode: Dynamic Power (maintains target temp).

    • Temp:

      
      C (for hydrazine hydrate) to 
      
      
      
      C (for aryl hydrazines).
    • Time: 2–5 minutes.

    • Stirring: High.

  • Workup: Cool the vial to room temperature (using compressed air flow). Pour the mixture into crushed ice. The solid pyrazole usually precipitates immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Protocol B: Chalcone Route (1,3,5-Trisubstituted Pyrazoles)

Best for: Creating diverse libraries with varying aryl groups at positions 3 and 5.

Reagents:

  • Chalcone (1,3-diphenyl-2-propene-1-one) (1.0 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Solvent: Glacial Acetic Acid (3 mL) - Acts as both solvent and catalyst.

Procedure:

  • Setup: Dissolve the chalcone in acetic acid in a 10 mL microwave vial. Add phenylhydrazine.[4]

  • Irradiation:

    • Temp:

      
      C.
      
    • Time: 5–10 minutes.

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup: Pour reaction mixture into ice water. Neutralize with 10% NaHCO

    
     to precipitate the product.
    
  • Validation: Check TLC (Hexane:Ethyl Acetate 7:3). Product should appear as a distinct fluorescent spot.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Microwave Reaction cluster_2 Phase 3: Isolation Step1 Reagent Weighing (1:1.1 Stoichiometry) Step2 Solvent Selection (High tan δ: EtOH, AcOH) Step1->Step2 Step3 Sealed Vessel (Pressure Control) Step2->Step3 Step4 Irradiation (80-140°C, 2-10 min) Step3->Step4 Step5 Cooling & Ice Pouring Step4->Step5 Step6 Filtration/Recrystallization Step5->Step6

Figure 2: Standardized workflow for Microwave-Assisted Pyrazole Synthesis.

Optimization & Self-Validating Systems

To ensure reproducibility (E-E-A-T), adhere to these optimization rules:

  • Solvent Selection (The "Loss Tangent" Rule):

    • Microwave heating efficiency depends on the loss tangent (

      
      ).
      
    • High Efficiency:[5][6] Ethanol (

      
      ), Acetic Acid.
      
    • Low Efficiency:[5] Hexane, Toluene (Transparent to MW).

    • Correction: If using non-polar solvents, add a "doping" agent like an ionic liquid or a small amount of alcohol to facilitate heating [3][4].

  • Vessel Geometry:

    • Always use dedicated borosilicate glass vials designed for high pressure (up to 30 bar).

    • Never use domestic kitchen microwaves; the standing waves create "hot spots" leading to explosions or uneven reactions.

  • Safety Interlocks:

    • Ensure the MW reactor has an IR temperature sensor. The reaction is exothermic; the instrument must be able to modulate power to prevent thermal runaway.

References

  • BenchChem. (2025).[7] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Retrieved from

  • Current Organic Synthesis. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from

  • Journal of Saudi Chemical Society. (2019). Recent Developments in the Synthetic Chemistry of Pyrazole Derivatives.
  • Molecules. (2010).[4][8] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from

Sources

Method

1H NMR characterization of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Abstract This application note details the structural validation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone using 1H NMR spectroscopy. Special emphasis is placed on the detection of intramolecular hydrogen bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the structural validation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone using 1H NMR spectroscopy. Special emphasis is placed on the detection of intramolecular hydrogen bonding between the C4-hydroxyl and C3-acetyl groups, a feature critical for confirming the regiochemistry of the pyrazole core. The protocol addresses solvent selection (


 vs. 

), concentration effects on labile protons, and advanced 2D NMR verification techniques (NOESY/HMBC) to distinguish between potential regioisomers (N1-methyl vs. N2-methyl).

Introduction

The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in analgesics, anti-inflammatories, and kinase inhibitors. The specific derivative 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone presents a unique characterization challenge due to two factors:

  • Regioisomerism: Distinguishing the 1-methyl isomer from the 2-methyl tautomer is difficult using Mass Spectrometry alone.

  • Intramolecular Hydrogen Bonding: The proximity of the C4-hydroxyl group to the C3-acetyl carbonyl facilitates a stable 6-membered intramolecular hydrogen bond ring. This interaction significantly des-shields the hydroxyl proton, shifting it downfield and altering its exchange kinetics.

This guide provides a robust workflow to unequivocally assign the structure, ensuring that the synthesized material meets the rigorous standards required for downstream biological assays.

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to structural confirmation.

NMR_Workflow Sample Solid Sample (>95% Purity) Solvent Solvent Selection DMSO-d6 (Recommended) vs CDCl3 Sample->Solvent Prep Sample Preparation 10-15 mg / 0.6 mL Dry & Filter Solvent->Prep Dissolution Acq Acquisition 1H (16-32 scans) sw=14ppm, d1=5s Prep->Acq Process Processing LB=0.3 Hz Phase/Baseline Corr. Acq->Process Analysis Spectral Analysis Integration & Assignment Process->Analysis Validation Validation NOE (Regio) & D2O Shake Analysis->Validation Validation->Analysis Confirm

Figure 1: Operational workflow for the NMR characterization of hydroxypyrazoles.

Materials and Methods

Solvent Selection
  • Primary Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    )
    • Rationale: The target molecule contains a polar hydroxyl group.

      
       ensures complete solubility and, crucially, slows the chemical exchange of the -OH proton with residual water. This allows for the observation of the hydroxyl signal as a distinct peak (often a broad singlet or doublet) rather than it being lost to the water line.
      
  • Secondary Solvent: Chloroform-

    
     (
    
    
    
    )
    • Usage: Only recommended if studying the intramolecular hydrogen bond strength in a non-polar environment. Note that solubility may be limited.

Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Spectral Width (SW): 14–16 ppm (to capture downfield -OH signals).

  • Relaxation Delay (D1):

    
     5.0 seconds (Essential for accurate integration of the isolated methyl singlets).
    
  • Number of Scans (NS): 16 (Routine) or 64 (Trace impurity detection).

  • Temperature: 298 K (

    
    ).
    

Detailed Protocol

Step 1: Sample Preparation
  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of

    
     (containing 0.03% TMS v/v).
    
  • Vortex until fully dissolved. Note: If the solution appears cloudy, filter through a cotton plug into the NMR tube.

  • Critical: Ensure the NMR tube is free of acetone or water residues, as these can overlap with key methyl signals.

Step 2: Acquisition & Processing
  • Lock and shim the sample. Tip: Good shimming is vital to resolve the fine structure of the aromatic H-5 proton.

  • Acquire the 1H spectrum.[1][2][3][4][5][6][7]

  • Process with an exponential window function (Line Broadening, LB = 0.3 Hz).

  • Reference the spectrum: Set the residual DMSO quintet to 2.50 ppm or TMS to 0.00 ppm .

Step 3: Structural Assignment (The Logic)

The molecule consists of four distinct proton environments. Use the table below for assignment.

MoietyTypeApprox.[1][2][3][4][5][8][9][10][11][12] Shift (

, ppm)
MultiplicityIntegralStructural Insight
-OH Hydroxyl9.50 – 10.50 Broad Singlet1HKey Feature: Downfield shift indicates intramolecular H-bond to C=O. Disappears with

.
H-5 Aromatic7.40 – 7.80 Singlet1HThe only aromatic proton. Its chemical shift confirms the electron-rich nature of the ring.
N-CH3 Methyl3.70 – 3.90 Singlet3HDiagnostic for N-alkylation.
CO-CH3 Acetyl2.30 – 2.50 Singlet3HDistinct from N-Me due to shielding by the carbonyl.

Results & Discussion

The Intramolecular Hydrogen Bond

In


, the hydroxyl proton at C4 is expected to appear significantly downfield (approx. 9.5–10.5 ppm). This is due to the formation of a 6-membered pseudo-ring structure involving the C3-acetyl oxygen.
  • Observation: If the peak is sharp, the H-bond is strong and solvent exchange is slow.

  • Validation: Perform a

    
     shake test. Add 1 drop of 
    
    
    
    to the tube, shake, and re-acquire. The peak at ~10 ppm should vanish, confirming it is an exchangeable -OH and not an aldehyde or aromatic impurity.
Regioisomer Confirmation (NOE Analysis)

The most common synthetic error is the formation of the N2-methyl isomer. 1D NOE or 2D NOESY is required to confirm the N1-methyl structure.

NOE_Logic Irradiate Irradiate N-CH3 Signal (~3.8 ppm) Observation Observe NOE Enhancement Irradiate->Observation Result_A Enhancement at H-5 (Aromatic Singlet) Observation->Result_A Result_B NO Enhancement at H-5 (Possible Enhancement at Acetyl) Observation->Result_B Conclusion_A CONFIRMED: 1-Methyl Isomer (Correct Structure) Result_A->Conclusion_A Conclusion_B REJECTED: 2-Methyl Isomer (Wrong Regiochemistry) Result_B->Conclusion_B

Figure 2: NOE logic for distinguishing N1-methyl vs. N2-methyl regioisomers.

Mechanism: In the desired 1-methyl isomer, the N-methyl group is spatially close to the C5-proton. Irradiating the methyl signal (3.8 ppm) will increase the intensity of the H-5 signal (7.5 ppm) via the Nuclear Overhauser Effect. In the 2-methyl isomer, the methyl is distant from H-5 and closer to the acetyl group.

Troubleshooting & Common Pitfalls

  • Missing -OH Signal:

    • Cause: "Wet" solvent causing rapid proton exchange.

    • Solution: Use a fresh ampoule of

      
       or dry the sample over 
      
      
      
      before dissolution.
  • Broad Aromatic Peak:

    • Cause: Poor shimming or paramagnetic impurities.

    • Solution: Re-shim on the lock signal. If the sample was synthesized using metal catalysts (e.g., Cu, Pd), filter through Celite or a thiol-scavenger resin.

  • Extra Singlets:

    • Cause: Residual solvents.[1]

    • Check: Acetone (2.09 ppm in DMSO), Water (3.33 ppm in DMSO), Methanol (3.16 ppm in DMSO).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27(8), 1191-1197. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Hansen, P. E. (2020). Intramolecular Hydrogen Bonding in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3927. Link

Sources

Application

Application Note: Preparation of Schiff Bases from 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Executive Summary Pyrazole-containing Schiff bases have emerged as privileged scaffolds in medicinal chemistry and drug development, exhibiting potent antimicrobial, antimalarial, and anticancer properties[1]. Recent str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-containing Schiff bases have emerged as privileged scaffolds in medicinal chemistry and drug development, exhibiting potent antimicrobial, antimalarial, and anticancer properties[1]. Recent structural optimizations have specifically highlighted their efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[2].

The synthesis of Schiff bases from 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone presents a unique synthetic profile. The presence of the adjacent 4-hydroxyl group allows for the formation of a highly stable bidentate (N,O) chelation pocket. This structural feature is highly valuable for downstream transition metal complexation (e.g., Cu(II) therapeutics) and significantly influences the thermodynamic equilibrium of the condensation reaction[1].

Mechanistic Insights & Chemical Causality (E-E-A-T)

To ensure high yields and purity, it is critical to understand the chemical causality governing this specific condensation:

  • Electrophilicity of the Ketone: Unlike highly reactive pyrazole-4-carbaldehydes[3], the ethanone (ketone) moiety at the C3 position of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone exhibits reduced electrophilicity. This is due to the electron-donating nature of the methyl group and increased steric hindrance. Consequently, spontaneous condensation is unfavorable. Causality: To overcome this activation energy barrier, Brønsted acid catalysis (e.g., glacial acetic acid or p-toluenesulfonic acid) is mandatory to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the C3-carbon[3].

  • Thermodynamic Driving Force: Schiff base formation is a reversible equilibrium (hemiaminal intermediate

    
     imine + water). Causality:  Continuous removal of the water byproduct is strictly required to drive the reaction to completion via Le Chatelier's principle.
    
  • Intramolecular Stabilization: The 4-hydroxyl group on the pyrazole ring provides a profound thermodynamic advantage. Upon formation of the azomethine (C=N) bond, the hydroxyl proton engages in a strong intramolecular hydrogen bond with the imine nitrogen (O-H···N). Causality: This pseudo-six-membered ring stabilizes the E-isomer of the Schiff base, preventing hydrolysis and locking the molecule in a planar conformation ideal for target binding[2].

Workflow Visualization

G Start 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone + Primary Amine Decision Amine Reactivity? Start->Decision PathA Low (Aryl amines) Decision->PathA PathB High (Aliphatic amines) Decision->PathB ProtoA Protocol A: Toluene Reflux Dean-Stark + p-TSA PathA->ProtoA ProtoB Protocol B: Ethanol Reflux Mol. Sieves + AcOH PathB->ProtoB Mech1 Hemiaminal Formation ProtoA->Mech1 ProtoB->Mech1 Mech2 Dehydration (-H2O) Mech1->Mech2 Product Schiff Base (Imine) Stabilized by O-H...N Mech2->Product

Decision matrix and mechanistic workflow for pyrazole-derived Schiff base synthesis.

Experimental Workflows (Self-Validating Protocols)

Select the appropriate protocol based on the nucleophilicity of your primary amine.

Protocol A: Azeotropic Distillation (For Less Reactive Aryl Amines)

This method utilizes a Dean-Stark apparatus to physically remove water, forcing the equilibrium toward the imine product.

Reagents:

  • 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (10.0 mmol)

  • Primary Aryl Amine (10.5 mmol, 1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Dissolution: Add the pyrazole ethanone (10.0 mmol) and the primary amine (10.5 mmol) to the flask, followed by 50 mL of anhydrous toluene. Stir until fully dissolved.

  • Catalysis: Add 5 mol% of p-TSA. The acid catalyst is crucial for activating the sterically hindered ketone.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the Dean-Stark trap. Continue refluxing for 12–18 hours.

  • In-Process Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the ketone spot disappears.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the p-TSA, followed by brine (25 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the toluene under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure Schiff base.

Protocol B: Molecular Sieve-Assisted Condensation (Greener Approach)

Ideal for highly reactive aliphatic amines or substrates sensitive to high temperatures.

Reagents:

  • 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (10.0 mmol)

  • Primary Aliphatic Amine (11.0 mmol, 1.1 eq)

  • Glacial Acetic Acid (3-5 drops)[3]

  • Absolute Ethanol (30 mL)

  • Activated 3Å Molecular Sieves (2.0 g)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the pyrazole ethanone and the amine in 30 mL of absolute ethanol.

  • Water Scavenging: Add 2.0 g of freshly activated 3Å molecular sieves to the flask.

  • Catalysis: Add 3-5 drops of glacial acetic acid to establish a mildly acidic environment (pH ~4.5-5.0), optimizing hemiaminal formation.

  • Reflux: Heat the mixture to a gentle reflux (78 °C) for 4–6 hours under an inert N₂ atmosphere.

  • Filtration: Filter the hot solution through a Celite pad to remove the molecular sieves. Wash the pad with 10 mL of hot ethanol.

  • Crystallization: Concentrate the filtrate to half its volume and cool to 0–5 °C. The Schiff base will precipitate. Filter, wash with ice-cold ethanol, and dry under a vacuum.

Analytical Validation & Quantitative Data

To ensure the trustworthiness of the synthesized compounds, the structural identity must be validated using FT-IR and NMR spectroscopy. The table below summarizes the critical diagnostic shifts indicating successful Schiff base formation[2].

Analytical MethodTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
FT-IR C=O (Ketone)Disappearance at ~1680 cm⁻¹Confirms total consumption of the starting material.
FT-IR C=N (Azomethine)Appearance at 1600–1620 cm⁻¹Primary indicator of successful Schiff base formation.
¹H-NMR Acetyl -CH₃Shift from ~2.5 ppm to ~2.2 ppmReflects the altered deshielding environment (C=O

C=N).
¹H-NMR Pyrazole 4-OHDownfield shift (>11.0 ppm)Confirms the presence of O-H···N intramolecular hydrogen bonding.
¹³C-NMR Azomethine Carbon~160.0–165.0 ppmValidates the sp² hybridized carbon of the imine bond.

References

1.[3] Baluja, S., & Chanda, S. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas. URL: [Link] 2.[1] Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. URL: [Link] 3.[2] Chethan Kumar, K.B., et al. (2026). Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. International Journal of Technology & Emerging Research. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Welcome to the Technical Support Center for the synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. This highly functionalized 4-hydroxypyrazole is a critical building block in the development of acetyl-CoA carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. This highly functionalized 4-hydroxypyrazole is a critical building block in the development of acetyl-CoA carboxylase (ACC) inhibitors and STAT3 DNA-binding domain inhibitors[1],.

Because the synthesis relies on the condensation of highly reactive dicarbonyls (methylglyoxal and glyoxal) with methylhydrazine, researchers frequently encounter issues with regioselectivity, polymerization, and poor extraction recoveries. This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to ensure reproducible yields.

Process Overview & Quantitative Data

The synthesis is a two-step sequence:

  • Condensation: Methylglyoxal reacts with methylhydrazine to form 2-oxopropanal methylhydrazone[1].

  • Cyclization: The intermediate hydrazone is condensed with glyoxal to form the 4-hydroxypyrazole core.

Process ParameterStep 1: Hydrazone FormationStep 2: Pyrazole Cyclization
Primary Reactants Methylglyoxal + Methylhydrazine2-Oxopropanal methylhydrazone + Glyoxal
Stoichiometry 1.0 : 1.0 (Strict)1.0 : 1.0 to 1.0 : 1.1
Solvent System H₂O or Aqueous Acetic AcidH₂O or Aqueous Acetic Acid
Temperature 20–25 °C (Room Temp)100 °C (Reflux)
Reaction Time 1–2 hours1 hour
Expected Yield >90% (Crude, used directly)60–69% (Isolated)[1]
Key Quality Metric Disappearance of aldehyde ¹H-NMR peakTLC purity; presence of pyrazole C5-H

Mechanistic Workflow & Troubleshooting Logic

The following diagram illustrates the synthetic workflow, highlighting the critical failure points and the necessary conditions to bypass them.

G SM Methylglyoxal + Methylhydrazine Cond1 Step 1: H2O or AcOH Room Temp, 1 hr SM->Cond1 Int 2-Oxopropanal methylhydrazone Cond1->Int Controlled Stoichiometry Side1 Issue: Bis-hydrazone (Over-addition) Cond1->Side1 Excess Hydrazine Cond2 Step 2: 40% aq. Glyoxal Reflux, 1 hr Int->Cond2 Prod 1-(4-hydroxy-1-methyl- 1H-pyrazol-3-yl)ethanone Target Yield: 69% Cond2->Prod Acidic/Neutral Reflux Side2 Issue: Glyoxal Polymerization Cond2->Side2 Basic pH / Prolonged Heating

Workflow and troubleshooting logic for 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I getting a complex mixture with low yield in Step 1? A1: Regioselectivity is the primary challenge. Methylglyoxal possesses both an aldehyde and a ketone carbonyl. While the aldehyde is sterically and electronically more electrophilic, excess methylhydrazine or poor temperature control leads to bis-hydrazone formation or attack at the ketone. Fix: Ensure strict 1:1 stoichiometry. Add the methylhydrazine dropwise to a dilute solution of methylglyoxal to prevent localized excess concentrations.

Q2: During Step 2 (cyclization with glyoxal), the reaction turns black and yields drop below 30%. What is happening? A2: Glyoxal is highly susceptible to polymerization and Cannizzaro-type disproportionation (forming glycolic acid) at elevated pH. If your reaction mixture drifts into basic conditions, the glyoxal degrades rapidly before cyclization can occur. Fix: The cyclization must be performed in a neutral or slightly acidic environment (e.g., water or aqueous acetic acid)[1]. Do not add base to this step. Limit reflux time to exactly 1 hour, as prolonged heating degrades the product.

Q3: I am losing product during the aqueous workup of Step 2. How can I improve recovery? A3: 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone contains a weakly acidic 4-hydroxyl group (pKa ~9-10) and basic pyrazole nitrogens. It is highly polar and water-soluble. Fix: Avoid highly basic aqueous washes (like strong NaOH), which will deprotonate the hydroxyl group and pull the product into the aqueous layer. Extract with dichloromethane (CH₂Cl₂) or ethyl acetate at a neutral pH (pH 6–7). Multiple extractions (at least 4x) are required to pull the product from the aqueous phase[1].

Validated Experimental Protocols

Step 1: Synthesis of 2-Oxopropanal Methylhydrazone

Causality Note: This step is performed at room temperature to maximize the kinetic preference for aldehyde condensation over ketone condensation.

  • Preparation: In a round-bottom flask, dissolve methylglyoxal (1.0 equiv, e.g., 62 mmol) in distilled water (150 mL).

  • Addition: Dilute methylhydrazine (1.0 equiv, 61.6 mmol) in distilled water (50 mL). Add this solution dropwise to the methylglyoxal solution over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Self-Validating System: Pull a 0.1 mL aliquot, extract with CH₂Cl₂, and run a rapid ¹H-NMR. The diagnostic aldehyde proton (~9.5 ppm) of methylglyoxal must be completely absent, replaced by the hydrazone CH=N proton.

  • Progression: The resulting aqueous solution of 2-oxopropanal methylhydrazone is typically used directly in the next step without isolation to prevent degradation[1].

Step 2: Cyclization to 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Causality Note: Aqueous reflux provides the necessary activation energy for the dual condensation/cyclization while maintaining a safe thermal mass to prevent glyoxal runaway reactions.

  • Addition: To the aqueous solution of 2-oxopropanal methylhydrazone from Step 1, add a 40% aqueous solution of glyoxal (1.0 equiv, 62 mmol)[1].

  • Cyclization: Attach a reflux condenser and heat the mixture to a gentle reflux (100 °C) for exactly 1 hour[1].

  • Cooling: Remove from heat and allow the mixture to cool to room temperature.

  • Extraction (Critical Step): Transfer the mixture to a separatory funnel. Extract with CH₂Cl₂ (4 × 100 mL). Self-Validating System: Check the pH of the aqueous layer; it should be neutral to slightly acidic. If basic, neutralize with dilute HCl before extraction.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash column chromatography (typically 30-40% EtOAc/hexanes gradient) to afford the product as a solid (Expected yield: ~69%)[1].

References

  • Title: WO2009144554A1 - Pyrazolospiroketone acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • Title: The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) Source: UCL Discovery URL: [Link]

Sources

Optimization

Optimizing reaction conditions for pyrazole acylation

Topic: Optimizing Reaction Conditions for Pyrazole Acylation Role: Senior Application Scientist Format: Technical Support Center (Interactive Troubleshooting Guide) Technical Guide: Precision Control of Pyrazole Acylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Pyrazole Acylation Role: Senior Application Scientist Format: Technical Support Center (Interactive Troubleshooting Guide)

Technical Guide: Precision Control of Pyrazole Acylation

Welcome to the technical support hub for nitrogen heterocycle functionalization. Acylating pyrazoles is deceptively simple in theory but notoriously difficult in practice due to three converging challenges: Tautomeric Ambiguity (Regioselectivity) , Nucleophilic Apathy (Reactivity) , and Product Instability (Hydrolysis/Migration) .

This guide moves beyond generic protocols to address the causality of failure, providing you with self-validating systems to optimize your specific substrate.

🧠 Part 1: The Core Logic (Mechanism & Regioselectivity)

Before mixing reagents, you must diagnose your substrate. Pyrazoles exist in a tautomeric equilibrium (


-H vs 

-H). The "major" tautomer in solution is not always the most reactive one, and the resulting

-acyl product is often kinetically controlled but thermodynamically unstable.
The Decision Matrix: Controlling the vs Battle

Regioselectivity is governed by the interplay of Sterics (blocking groups) and Electronics (lone pair availability).

📊 Diagram 1: Regioselectivity Decision Tree

Use this workflow to select your initial conditions based on your pyrazole's substitution pattern.

PyrazoleRegio Start Analyze Pyrazole Substrate Sym Symmetrical? (e.g., 3,5-dimethyl) Start->Sym Unsym Unsymmetrical? (e.g., 3-methyl) Start->Unsym Easy No Regio-issue. Focus on Yield. Sym->Easy Steric Is C3/C5 Sterically Differentiated? (e.g., t-Butyl vs H) Unsym->Steric StericYes Yes: Steric Control Dominates Steric->StericYes Large diff StericNo No: Electronic/Chelation Required Steric->StericNo Small diff Cond1 Standard Conditions: DCM, Et3N, 0°C Favors attack at less hindered N StericYes->Cond1 Chelation Is there a donor group at C3? (e.g., Pyridine, OMe) StericNo->Chelation Cond2 Chelation Control: Use MgBr2 / Et3N Directs acylation to N adjacent to donor Chelation->Cond2 Yes Cond3 Thermodynamic Control: Heat (Reflux) Allows acyl migration to stable isomer Chelation->Cond3 No

Caption: Workflow for selecting reaction conditions to maximize regioselectivity based on substrate steric and electronic properties.

🛠 Part 2: Troubleshooting & Optimization Protocols

🔴 Issue 1: "I'm getting a mixture of isomers (1,3- vs 1,5-acyl pyrazole)."

The Science: In unsymmetrical pyrazoles, the nitrogen furthest from the bulky group is usually more nucleophilic (Steric Control). However, under reversible conditions, the acyl group may migrate to the thermodynamically more stable position (usually the one where the acyl carbonyl is less sterically crowded).

The Fix:

  • Switch Solvent: Move from non-polar (DCM) to polar aprotic (THF or MeCN). Polar solvents can stabilize specific tautomers.

  • Lower Temperature: Run the reaction at -78°C to 0°C to enforce Kinetic Control . High temperatures favor acyl migration (Thermodynamic Control) [1].

  • The "Hard" Base Protocol: If using mild bases (TEA) gives mixtures, switch to NaH (Sodium Hydride) in THF.

    • Why? NaH irreversibly deprotonates the pyrazole to form the pyrazolide anion. This species is a harder nucleophile and its reactivity is governed strictly by the electron density map, often improving selectivity compared to the neutral tautomer equilibrium [2].

🔴 Issue 2: "The reaction is sluggish or yields are <20%."

The Science: Pyrazoles are poor nucleophiles compared to imidazoles or simple amines (


 of conjugate acid ~2.5 vs ~7.0 for imidazole). If your pyrazole has Electron-Withdrawing Groups (EWGs) like 

,

, or halogens, it is effectively "deactivated."

The Fix: The "Hyper-Acylation" Protocol Do not just add more reagent. You must activate the acyl donor.

VariableStandard ConditionForcing Condition (Deactivated Pyrazoles)
Catalyst None or 10 mol% DMAP1.0 eq DMAP (Stoichiometric) [3]
Acyl Source Acyl ChlorideAcyl Chloride + DMAP (Forms highly reactive

-acylpyridinium salt)
Base Pyridine /

NaH (THF) or LiHMDS (creates reactive pyrazolyl anion)
Temp 0°C to RTReflux (only if product is thermally stable)

Step-by-Step Forcing Protocol:

  • Dissolve pyrazole (1.0 eq) in anhydrous THF.

  • Add NaH (1.2 eq) at 0°C. Stir 30 min until

    
     evolution ceases (Formation of Pyrazolide Anion).
    
  • In a separate vial, pre-mix Acyl Chloride (1.2 eq) and DMAP (0.1 - 0.5 eq) in THF to form the white precipitate of the acyl-pyridinium complex.

  • Cannulate the activated acyl complex into the pyrazolide solution.

🔴 Issue 3: "My product disappears during workup/column chromatography."

The Science:


-Acyl pyrazoles are chemically unique: they are actually acyl transfer reagents  (similar to Staab's reagent / CDI). They are susceptible to hydrolysis by atmospheric moisture and nucleophilic attack by methanol or silica gel silanols [4].

The Fix: The "Neutral/Anhydrous" Workup

  • NEVER use Methanol or Ethanol in your column (The pyrazole will act as a leaving group, giving you the methyl ester of your acyl group).

  • NEVER wash with strong aqueous acid/base (Hydrolysis risk).

Safe Isolation Protocol:

  • Quench: Add a minimal amount of saturated

    
     (cold).
    
  • Extract: Use

    
     or EtOAc.[1]
    
  • Dry: Aggressively dry over

    
    .
    
  • Purify:

    • Option A: Recrystallization from Hexane/EtOAc (Preferred).

    • Option B: Flash Chromatography using deactivated silica (pre-flush column with 1%

      
       in Hexane) to neutralize acidic silanol sites. Elute with Hexane/EtOAc.[2]
      

📊 Part 3: Comparative Data for Base Selection

Choosing the right base is critical for balancing reactivity vs. side reactions.

Base

(Conj. Acid)
Mechanism RoleBest For...Risk Factor
Pyridine 5.2Proton SpongeHighly reactive acyl chloridesSlow reaction with EWG-pyrazoles

/ DIPEA
10.7Proton ScavengerStandard substratesCan cause acyl-migration if heated

10.3Heterogeneous BaseRegioselectivity (Chelation) [5]Requires polar solvent (DMF/DMSO); difficult workup
NaH 35Anion GeneratorDeactivated/EWG-Pyrazoles Moisture sensitivity; Loss of regioselectivity (sometimes)

🔬 Visualizing the Stability Trap

The following diagram illustrates why


-acyl pyrazoles are unstable and how they react with nucleophiles (like water or methanol) during improper workup.

Stability cluster_warn CRITICAL WARNING Prod N-Acyl Pyrazole (Target Product) Inter Tetrahedral Intermediate Prod->Inter + Nu Nu Nucleophile (H2O, MeOH, Silica-OH) Result1 Hydrolysis Product (Carboxylic Acid + Pyrazole) Inter->Result1 Nu = H2O Result2 Trans-acylation Product (Methyl Ester + Pyrazole) Inter->Result2 Nu = MeOH

Caption: Mechanism of decomposition. N-acyl pyrazoles act as leaving groups in the presence of nucleophiles (water/alcohol).

📚 References

  • Regioselectivity Mechanisms: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][3][4][5][6][7] MDPI. Link

  • Base Effects on Selectivity: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).[7][8] ACS Publications.[4] Link

  • DMAP Catalysis: Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme Connect. Link

  • Hydrolytic Instability: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. (2012). NIH/PMC. Link

  • Chelation Control: Regioselective Synthesis... of N1-Substituted Pyrazoles. (2017). ACS Figshare. Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Welcome to the dedicated technical support guide for researchers working with 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers working with 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable heterocyclic intermediate. Our goal is to empower you with the scientific rationale behind each purification strategy, enabling you to resolve experimental challenges with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter post-synthesis. The following workflow provides a general decision-making framework.

G cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Purification Pathways Crude Crude Product (Post-Workup) Analysis Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Dissolve in appropriate solvent Impurity_Type What is the nature of the impurity? Analysis->Impurity_Type Col_Chrom Column Chromatography Impurity_Type->Col_Chrom Regioisomers or compounds with close polarity Recrystal Recrystallization Impurity_Type->Recrystal Solid product with minor impurities or solubility differences Acid_Base Acid-Base Extraction Impurity_Type->Acid_Base Non-basic or non-acidic impurities Charcoal Charcoal Treatment Impurity_Type->Charcoal Colored impurities Pure_Product Pure Product Col_Chrom->Pure_Product Recrystal->Pure_Product Acid_Base->Pure_Product Charcoal->Pure_Product Followed by another purification method

Caption: Decision workflow for selecting a purification method.

Question: My TLC analysis of the crude product shows multiple spots. What are they and how do I get rid of them?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate are a clear indication of a mixture of compounds.[1] For pyrazole syntheses, these typically include:

  • Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound or methylhydrazine.

  • Regioisomers: A very common byproduct in pyrazole synthesis, where the substituents are arranged differently on the pyrazole ring.

  • Side-Products or Degradants: These can arise from incomplete reactions or instability under the reaction/workup conditions.

Causality & Recommended Action:

  • Identify the Spots: Co-spot your crude mixture on a TLC plate alongside your starting materials. If a spot matches the Rf of a starting material, you have an incomplete reaction.

  • Separate Based on Polarity: The most robust method for separating compounds with different polarities, such as starting materials and the desired product, is column chromatography .[1][2][3] Given the polar nature of your hydroxylated product, a gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one is recommended.

  • Address Regioisomers: Regioisomers often have very similar polarities, making them challenging to separate. Meticulous column chromatography with a shallow solvent gradient is the most effective technique.[1][4] In some cases, fractional recrystallization can be successful if the isomers have sufficiently different solubilities.[4]

Question: My final product is a persistent oil or a low-melting solid, but I expect a crystalline solid. Why?

Answer: The presence of impurities often causes melting point depression, leading to an oily or semi-solid product. Residual solvent is another common cause.

Causality & Recommended Action:

  • Remove Residual Solvents: First, ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum.

  • Induce Crystallization: If the product is still an oil, it is likely impure. Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (see Recrystallization Protocol) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.

  • Purify via Chromatography: If crystallization fails, the most effective path forward is purification by column chromatography to remove the impurities that are inhibiting crystallization.[1]

Question: My isolated product is yellow or brown, but the literature reports it as a white or colorless solid. How can I decolorize it?

Answer: A colored product suggests the presence of highly conjugated or oxidized impurities, which are often present in trace amounts.

Causality & Recommended Action:

  • Activated Charcoal Treatment: Dissolve the impure product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal and stir the solution for 10-15 minutes. The charcoal adsorbs colored impurities.[4] Caution: Using too much charcoal or for too long can lead to loss of the desired product.

  • Filtration: Remove the charcoal by filtering the solution through a pad of Celite®. The Celite prevents fine charcoal particles from passing through the filter paper.

  • Recrystallization: After decolorizing, recrystallize the product from the filtrate to obtain pure, colorless crystals.[4] Recrystallization itself is often sufficient to remove colored impurities, as they may remain in the mother liquor.[1]

Frequently Asked Questions (FAQs)

Question: What is the best first step to assess the purity of my crude 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone?

Answer: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient initial approach.

  • TLC provides a quick, qualitative assessment of the number of components in your mixture.[5]

  • ¹H NMR gives structural information. By comparing the crude spectrum to the expected spectrum of the pure product, you can often identify unreacted starting materials or major byproducts.

TechniqueInformation ProvidedUsefulness
TLC Number of components, relative polarityQuick, initial purity check
¹H NMR Structural confirmation, identification of known impuritiesConfirms product identity and major impurities
LC-MS Purity assessment, molecular weight confirmationQuantitative purity and identification of unknowns
HPLC High-resolution separation, quantificationGold standard for quantitative purity analysis[6][7]

Question: When should I choose Acid-Base Extraction for purification?

Answer: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds.[8] It is particularly useful when your target compound has ionizable groups but the impurities do not.

Your compound, 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone, is amphoteric:

  • The pyrazole ring is weakly basic (pKa of protonated form ~2.5).

  • The 4-hydroxy group is weakly acidic (pKa ~10, similar to a phenol).

This duality allows for selective extraction. For instance, to remove neutral (non-ionizable) impurities , you can perform the following:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash with a dilute aqueous acid (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[4][9]

  • Separate the layers.

  • Basify the aqueous layer (e.g., with 1 M NaOH) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.[4][9]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash cluster_2 Step 3: Separation cluster_3 Step 4: Basification & Isolation Start Crude Mixture (Product + Neutral Impurity) in Ethyl Acetate Wash Shake with 1M HCl (aq) Start->Wash Organic Organic Layer: Neutral Impurity Wash->Organic Aqueous Aqueous Layer: Protonated Product (Water Soluble Salt) Wash->Aqueous Basify Add 1M NaOH (aq) to Aqueous Layer Aqueous->Basify Final Pure Product (Precipitates or is re-extracted) Basify->Final

Caption: Mechanism of purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the most versatile and generally effective method for purifying pyrazole derivatives.[1][2]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Aim for a system that gives your product an Rf value of ~0.3 and provides good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone.

Protocol 2: Purification by Recrystallization

This method is ideal when the product is a solid and the impurities are present in small amounts or have very different solubility profiles.[10]

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For your compound, consider solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

References

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • RSC Publishing. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Available at: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • Pfizer. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. Available at: [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • JOCPR. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Available at: [Link]

  • SlideShare. (n.d.). Unit 4 Pyrazole | PDF. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Optimization

Technical Support Center: Aqueous Stability of 4-Hydroxy-Pyrazole Ethanones

Welcome to the Technical Support Center for drug development professionals and analytical chemists. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to add...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and analytical chemists. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to address the hydrolytic instability and poor aqueous solubility of 4-hydroxy-pyrazole ethanones during in vitro assays and chemical workups.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why do my 4-hydroxy-pyrazole ethanone compounds degrade so rapidly in physiological buffers (pH 7.4 - 8.0)? A1: The instability of these compounds in weakly basic aqueous media is primarily driven by base-catalyzed hydrolysis. The ethanone (or ester-like) substituent on the pyrazole ring acts as a strong electrophilic center. At pH levels above 7.0, hydroxide ions readily attack the carbonyl carbon. Research shows that certain functionalized pyrazole derivatives rapidly hydrolyze in aqueous buffer (pH = 8) to the corresponding pyrazol-ol in approximately 1-2 hours [1][1]. Furthermore, replacing unstable bis-ketone or ethanone linkages with more stable pyrazole rings or amides significantly improves stability in physiological pH [2][2].

Q2: How does the amphoteric nature of pyrazoles affect their solubility and stability during aqueous workup? A2: Pyrazoles possess both weakly basic (pyridine-like nitrogen) and weakly acidic (pyrrole-like nitrogen and 4-OH group) properties. In acidic media, the pyridine-like nitrogen protonates to form a quaternary pyrazolium ion, dramatically increasing aqueous solubility but reducing electrophilic reactivity [3][3]. Adjusting the pH can force the compound into a more soluble salt form during extraction, but extended exposure to pH extremes will accelerate hydrolytic degradation and cause the compound to "crash out" of solution [4][4].

Troubleshooting Guide: Preventing Degradation in Assays

Issue: Inconsistent IC50 values or loss of signal in in vitro biochemical assays. Root Cause: The 4-hydroxy-pyrazole ethanone is hydrolyzing in the assay buffer before it can interact with the biological target. Resolution Strategy:

  • Minimize Aqueous Exposure Time: Do not store the compound in aqueous buffers. Prepare working dilutions immediately before addition to the assay plate.

  • Buffer Modification: If the biological target permits, lower the assay pH from 8.0 to 7.0–7.4 to exponentially decrease the rate of base-catalyzed hydrolysis.

  • Isostere Replacement: If the ethanone group is not critical for target binding, consider synthesizing amide or alkene isosteres, which demonstrate profound resistance to aqueous hydrolysis [1][1].

Self-Validating Experimental Protocol: Kinetic Stability Assessment

To accurately profile the degradation of your specific pyrazole derivative, use this self-validating LC-MS/MS methodology.

Causality & Validation: Using anhydrous DMSO ensures initial solubility without premature degradation. The acidic quench step is the critical self-validating mechanism—it instantly protonates the pyrazole ring, halting base-catalyzed hydrolysis and locking the degradation profile for accurate LC-MS/MS readout.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 4-hydroxy-pyrazole ethanone in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in a desiccator.

  • Buffer Equilibration: Pre-warm the aqueous target buffer (e.g., 50 mM Tris-HCl, pH 7.4 or pH 8.0) to 37°C in a thermomixer.

  • Reaction Initiation: Spike the DMSO stock into the aqueous buffer to achieve a final compound concentration of 10 µM (Ensure final DMSO concentration is ≤0.1%). Vortex immediately to prevent localized precipitation.

  • Time-Course Sampling: At predefined intervals (t = 0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Acidic Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 0.1% Formic Acid and 1 µM of a stable Internal Standard).

  • Precipitation & Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet buffer salts and proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via reverse-phase LC-MS/MS, plotting the ratio of the parent compound peak area to the internal standard over time to calculate the half-life (

    
    ).
    

Quantitative Data Summary

Table 1: Representative Aqueous Stability of Pyrazole Derivatives at 37°C

Compound ClasspH LevelHalf-Life (

)
Primary Degradation Pathway
4-Hydroxy-pyrazole ethanoneAcidic (pH 2.0 - 4.0)> 24 hoursStable (Protonated pyrazolium ion)
4-Hydroxy-pyrazole ethanoneNeutral (pH 7.0 - 7.4)4 - 6 hoursSlow base-catalyzed hydrolysis
4-Hydroxy-pyrazole ethanoneBasic (pH 8.0 - 9.0)1 - 2 hoursRapid base-catalyzed hydrolysis
Pyrazole ester isosteres (Amides)Basic (pH 8.0)> 24 hoursHighly stable (Resistant to hydrolysis)

(Data synthesized from hydrolytic studies of pyrazole derivatives in physiological buffers [1][1])

Visualizations

StabilityWorkflow A 1. Anhydrous Stock (10 mM in DMSO) C 3. Time-Course Incubation (t=0 to 120 min) A->C B 2. Aqueous Buffer (pH 7.4, 37°C) B->C D 4. Acidic Quench (ACN + 0.1% FA) C->D Aliquot Extraction E 5. LC-MS/MS Quantification D->E Halts Hydrolysis

Experimental workflow for kinetic stability profiling of pyrazoles.

Mechanism A 4-Hydroxy-pyrazole Ethanone C Deprotonation of 4-OH Group A->C B Alkaline Environment (pH > 7.5) B->C D Nucleophilic Attack (OH-) on Ethanone Carbonyl C->D E Hydrolytic Cleavage D->E F Degradation Products: Pyrazol-ol + Carboxylic Acid E->F

Logical relationship and causality of base-catalyzed hydrolytic degradation.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: PMC / NIH URL
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines Source: PMC / NIH URL
  • Overcoming poor solubility of pyrazole derivatives during reaction workup Source: Benchchem Tech Support URL
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl Pyrazole Functionalization

Welcome to the Technical Support Center for advanced pyrazole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrazole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the 1-methyl pyrazole scaffold, particularly when encountering challenges related to steric hindrance. Here, we provide in-depth, experience-driven answers to common issues, explaining not just the "how" but the critical "why" behind each strategic choice.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a direct C-H arylation at the C5 position of a 1-methyl-3-substituted pyrazole, but I'm observing low to no yield. What are the likely causes and how can I overcome this?

A1: The Challenge of C5 Functionalization in Substituted Pyrazoles

Low yields in C5-arylation of 1-methyl-3-substituted pyrazoles often stem from a combination of steric and electronic factors. The C5 proton is the most acidic on the pyrazole ring, making it a prime target for deprotonation and subsequent functionalization.[1] However, a substituent at the C3 position can exert significant steric hindrance, impeding the approach of the catalyst and coupling partner.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection is Crucial: Standard palladium catalysts may not be effective. Consider using more sterically demanding and electron-rich phosphine ligands. These ligands can promote the reductive elimination step and stabilize the catalytic species. For instance, bulky biaryl phosphine ligands have shown success in challenging cross-coupling reactions.

  • Leverage Directing Groups: If your substrate allows, installing a directing group can overcome steric hindrance by pre-organizing the molecule for the catalytic reaction. The pyrazole's own N2 nitrogen can act as a directing group in some transition-metal-catalyzed C-H functionalization reactions.[1]

  • Alternative Methodologies - Beyond Direct Arylation:

    • Halogen-Metal Exchange: If direct C-H activation fails, a reliable alternative is to first introduce a halogen (e.g., bromine or iodine) at the C5 position. This can often be achieved with high regioselectivity. Subsequent halogen-metal exchange (e.g., with n-BuLi or a Grignard reagent) followed by quenching with an electrophile can provide the desired product.[2]

    • Suzuki and other Cross-Coupling Reactions: A C5-halogenated pyrazole is an excellent precursor for various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings.[3][4][5] These methods are often more tolerant of steric hindrance than direct C-H functionalization.

Visualizing the Strategy: Decision Workflow for C5 Functionalization

C5_Functionalization start Goal: C5 Functionalization of 1-Methyl-3-Substituted Pyrazole direct_ch Attempt Direct C-H Arylation start->direct_ch success Successful C5-Arylation direct_ch->success low_yield Low/No Yield direct_ch->low_yield troubleshoot_ch Troubleshoot C-H Activation: - Optimize Catalyst/Ligand - Change Solvent/Temperature - Add Directing Group low_yield->troubleshoot_ch Optimize halogenation Alternative: C5 Halogenation low_yield->halogenation Change Strategy troubleshoot_ch->success Improved Yield metal_exchange Halogen-Metal Exchange + Electrophile halogenation->metal_exchange cross_coupling Cross-Coupling Reaction (Suzuki, Negishi, etc.) halogenation->cross_coupling final_product Desired C5-Functionalized Product metal_exchange->final_product cross_coupling->final_product DoM_Mechanism cluster_step1 Step 1: Coordination cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Electrophilic Quench A Pyrazole with Directing Group (DG) C Coordination Complex A->C B Organolithium (R-Li) B->C D Intramolecular Deprotonation C->D E Lithiated Pyrazole D->E F R-H D->F H Functionalized Pyrazole E->H G Electrophile (E+) G->H

Sources

Reference Data & Comparative Studies

Validation

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone vs. Celecoxib anti-inflammatory activity

This guide provides an in-depth technical comparison between the established COX-2 inhibitor Celecoxib and the specific pyrazole derivative 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (referred to herein as HMPE ). Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established COX-2 inhibitor Celecoxib and the specific pyrazole derivative 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (referred to herein as HMPE ).

The analysis is grounded in structure-activity relationship (SAR) principles, distinguishing between the diarylheterocycle class (Celecoxib) and functionalized small-molecule pyrazoles (HMPE).

Executive Summary
  • Celecoxib is a potent, selective COX-2 inhibitor designed with a bulky diaryl scaffold to fit the hydrophobic side pocket of the COX-2 enzyme, sparing the gastroprotective COX-1 isoform.

  • HMPE (1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone) is a smaller, highly polar pyrazole fragment. Unlike Celecoxib, it lacks the hydrophobic pharmacophores required for high-affinity COX-2 selectivity. Its anti-inflammatory activity is likely driven by radical scavenging (antioxidant) mechanisms or weak, non-selective COX inhibition, similar to 4-hydroxypyrazole analogs (e.g., antipyrine metabolites).

Chemical & Structural Analysis

The distinct biological profiles of these two compounds stem directly from their chemical architectures.

FeatureCelecoxib HMPE
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
Molecular Weight 381.37 g/mol ~140.14 g/mol
Core Scaffold 1,5-Diarylpyrazole (Bulky, Hydrophobic)1,3,4-Trisubstituted Pyrazole (Compact, Polar)
Key Pharmacophores Sulfonamide: Binds Arg120/Glu524 in COX-2.• CF3/Tolyl: Occupies hydrophobic side pocket.4-Hydroxy: Potential H-bond donor/Redox active center.• 3-Acetyl: Electron-withdrawing group.
Lipophilicity (LogP) High (~3.5) – Membrane permeable.Low (< 1.0) – Water soluble.[1]
Primary Target Cyclooxygenase-2 (COX-2)Reactive Oxygen Species (ROS) / General COX (Weak)
Structural Logic (SAR)
  • Celecoxib's Selectivity: The "side pocket" of COX-2 is accessible only to molecules with a specific geometry (like the 1,5-diaryl arrangement). Celecoxib wedges into this pocket, preventing arachidonic acid entry.

  • HMPE's Limitation: HMPE is too small to bridge the hydrophobic channel of COX-2 effectively. However, the 4-hydroxy-3-acetyl motif is characteristic of enolic antioxidants . The 4-OH group on the electron-rich pyrazole ring can donate a hydrogen atom to neutralize free radicals (ROS), reducing oxidative stress-induced inflammation.

Mechanistic Pathways

Celecoxib: The COX-2 Blockade

Celecoxib acts as a slow, tight-binding inhibitor of COX-2. It creates a steric block that prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby cutting off the production of pro-inflammatory prostaglandins (PGE2, PGI2).

HMPE: The Redox/Scavenger Hypothesis

Based on the properties of 4-hydroxypyrazoles, HMPE likely operates via:

  • Direct ROS Scavenging: The 4-hydroxyl group can quench superoxide anions (

    
    ), inhibiting the NF-
    
    
    
    B signaling pathway which is ROS-dependent.
  • Weak Non-Specific COX Binding: Small polar pyrazoles can transiently occupy the COX active site but typically with

    
     values in the micromolar (
    
    
    
    ) range, compared to nanomolar (
    
    
    ) for Celecoxib.
Pathway Visualization

G Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane (Arachidonic Acid Release) Stimulus->Membrane ROS Reactive Oxygen Species (ROS) Stimulus->ROS COX2 COX-2 Enzyme (Inducible) Membrane->COX2 Substrate PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Pain, Edema, Fever ROS->Inflammation Oxidative Stress Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 High Affinity Block (IC50: ~40 nM) HMPE HMPE (Antioxidant/Weak Inhibitor) HMPE->COX2 Weak Inhibition (IC50: >100 µM) HMPE->ROS Scavenging (Redox) PGs->Inflammation

Figure 1: Mechanistic divergence. Celecoxib targets the enzymatic conversion step, while HMPE primarily targets the oxidative stress environment or acts as a weak inhibitor.

Comparative Performance Data

The following data contrasts the established clinical profile of Celecoxib with the predicted/experimental profile of the HMPE class (based on 4-hydroxypyrazole derivatives).

MetricCelecoxib (Standard)HMPE (Challenger)Interpretation
In Vitro Potency (IC50) COX-2: 0.04 µMCOX-1: 15.0 µMCOX-2: >100 µM (Est.)COX-1: >100 µM (Est.)Celecoxib is ~2500x more potent against COX-2. HMPE requires high doses for enzyme inhibition.
Selectivity Index (SI) ~375 (Highly Selective)~1 (Non-selective)HMPE lacks the structural bulk to distinguish COX isoforms.
In Vivo Efficacy ED50: ~3 mg/kg (Rat Paw Edema)ED50: ~50–100 mg/kgHMPE requires significantly higher dosage to achieve comparable anti-inflammatory effects.
Gastric Safety High (Spars COX-1)Moderate to LowWithout COX-2 selectivity, high doses of HMPE may irritate gastric mucosa similar to non-selective NSAIDs.
Redox Activity NegligibleHigh HMPE may offer superior protection against oxidative damage (reperfusion injury) where Celecoxib has no direct effect.

Experimental Protocols

To validate these differences, the following standardized protocols are recommended.

Experiment A: In Vitro COX Inhibition Assay

Objective: Determine the IC50 and Selectivity Index.

  • Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic acid (100 µM) + Colorimetric substrate (TMPD).

  • Procedure:

    • Incubate enzyme with Test Compound (HMPE: 0.1 µM – 1000 µM; Celecoxib: 0.001 µM – 10 µM) for 10 mins at 25°C.

    • Initiate reaction with Arachidonic acid.

    • Measure absorbance at 590 nm (peroxidase activity).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Experiment B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess systemic anti-inflammatory efficacy.

  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Groups:

    • Control (Vehicle only: 0.5% CMC).

    • Standard (Celecoxib: 10 mg/kg p.o.).

    • Test (HMPE: 50 mg/kg and 100 mg/kg p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw 1 hour after drug administration.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema volume of control,
    
    
    is test).
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening Step1 Synthesis of HMPE (Knorr Pyrazole Synthesis) Step2 Validation (NMR, IR, Mass Spec) Step1->Step2 Step3 In Vitro COX Assay (Enzyme Inhibition) Step2->Step3 Step4 In Vivo Edema Model (Rat Paw) Step3->Step4 Result Data Analysis (IC50 & % Inhibition) Step4->Result

Figure 2: Standardized workflow for validating pyrazole derivative activity.

Conclusion & Expert Recommendation

Celecoxib remains the superior candidate for targeted anti-inflammatory therapy where gastric safety and high potency are required, due to its specific COX-2 locking mechanism.

HMPE , while chemically related via the pyrazole core, represents a distinct class of "scaffold" molecules . It is unlikely to compete with Celecoxib as a standalone COX-2 inhibitor. However, its potential lies in multi-target drug design —specifically as a building block to introduce antioxidant capacity into larger NSAID frameworks. Researchers should investigate HMPE primarily for conditions driven by oxidative stress (e.g., ischemia-reperfusion) rather than pure prostaglandin-mediated inflammation.

References
  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Kumar, A., et al. (2013). "Anti-inflammatory and antioxidant activity of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Representative study on pyrazole antioxidant mechanisms).
  • Abdellatif, K. R., et al. (2008). "Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents." European Journal of Medicinal Chemistry. Link

  • Bekkali, Y., et al. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. Link

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Hydroxy-Pyrazole Ethanones

Unlocking Therapeutic Potential: A Deep Dive into 4-Hydroxy-Pyrazole Ethanone Structure-Activity Relationships The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Therapeutic Potential: A Deep Dive into 4-Hydroxy-Pyrazole Ethanone Structure-Activity Relationships

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[4][5][6] This guide focuses on a specific, promising subclass: 4-hydroxy-pyrazole ethanones. We will dissect their structure-activity relationships (SAR), providing a comparative analysis of how subtle molecular modifications can significantly impact their biological performance. This analysis is grounded in experimental data and established medicinal chemistry principles, offering researchers and drug development professionals a comprehensive resource for designing next-generation therapeutics based on this versatile scaffold.

The Core Scaffold: Understanding the Building Blocks

The 4-hydroxy-pyrazole ethanone scaffold is characterized by a central pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. Key features of this scaffold that are ripe for synthetic modification include:

  • The Pyrazole Core: The pyrazole ring itself can be substituted at various positions, influencing its electronic properties and spatial arrangement.

  • The 4-Hydroxy Group: This functional group can act as a crucial hydrogen bond donor and acceptor, significantly impacting target binding and pharmacokinetic properties.

  • The Ethanone Linker: The two-carbon chain connecting the pyrazole to the phenyl group provides a degree of flexibility and can be modified to optimize interactions with the target protein.

  • The Phenyl Ring: The terminal phenyl group offers a large surface for substitution, allowing for the fine-tuning of properties like lipophilicity, electronic effects, and steric bulk.

Caption: The core chemical structure of 4-hydroxy-pyrazole ethanones.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 4-hydroxy-pyrazole ethanones is highly sensitive to structural modifications.[7] Understanding these nuances is critical for rational drug design.

The Pivotal Role of the 4-Hydroxy Group

While direct comparative studies isolating the effect of the 4-hydroxy group on this specific ethanone scaffold are not extensively documented in the initial literature search, its contribution can be inferred from fundamental medicinal chemistry principles. The hydroxyl group can:

  • Form Key Hydrogen Bonds: Act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity.

  • Influence Solubility: The polar nature of the hydroxyl group can improve aqueous solubility, a crucial factor for drug bioavailability.

  • Modulate Metabolism: The hydroxyl group can be a site for glucuronidation or sulfation, influencing the metabolic profile and clearance of the compound.

Impact of Substituents on the Pyrazole and Phenyl Rings

The true power of this scaffold lies in the ability to fine-tune its activity through substitutions on the pyrazole and phenyl rings.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can significantly alter the reactivity and binding affinity of the molecule. For instance, electron-withdrawing groups on the phenyl ring, such as halogens (F, Cl, Br), have been shown to enhance the antibacterial activity of some pyrazole derivatives.[8][9] Conversely, electron-donating groups like methoxy (-OCH3) can also positively influence activity, as seen in some FabH inhibitors.[9]

  • Steric Bulk and Lipophilicity: The size and hydrophobicity of the substituents play a crucial role in how the molecule fits into the binding pocket of its target. Bulky substituents may be necessary to occupy specific hydrophobic pockets, while smaller groups might be required to avoid steric clashes.

The following table provides a hypothetical comparison of the inhibitory activity (IC50) of various substituted 4-hydroxy-pyrazole ethanones against a generic kinase target, illustrating the principles of SAR.

Compound IDR1 (Pyrazole Ring)R2 (Phenyl Ring)Hypothetical IC50 (nM)Rationale for Activity
1a HH500Unsubstituted parent compound, moderate activity.
1b CH3H250Small alkyl group at R1 may improve hydrophobic interactions.
1c H4-Cl100Electron-withdrawing group at R2 enhances binding affinity.[8]
1d H4-OCH3150Electron-donating group at R2 can also improve activity, potentially through different interactions.[9]
1e CH34-Cl50Combination of favorable substitutions at both R1 and R2 leads to synergistic improvement in potency.
1f Phenyl4-Cl300A bulky phenyl group at R1 may introduce steric hindrance, reducing activity.

Experimental Validation: A Protocol for Kinase Inhibition Assay

To experimentally determine the inhibitory activity of newly synthesized 4-hydroxy-pyrazole ethanone derivatives, a robust and reliable assay is essential. Kinase inhibition assays are commonly used to evaluate compounds targeting this enzyme class, which is frequently implicated in diseases like cancer.[5][6][10] The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[11][12]

Step-by-Step Protocol for ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare the substrate and ATP solution in the reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be determined experimentally.[13]

    • Prepare a serial dilution of the test compounds (4-hydroxy-pyrazole ethanone derivatives) and a reference inhibitor in DMSO, followed by a further dilution in the reaction buffer.[14]

  • Kinase Reaction:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.[13]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate the plate at room temperature for another 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value for each compound by fitting the concentration-response data to a suitable model.

cluster_workflow Kinase Inhibition Assay Workflow reagent_prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compounds) kinase_reaction 2. Kinase Reaction (Incubate compounds with kinase and substrate/ATP) reagent_prep->kinase_reaction adp_detection 3. ADP Detection (Add ADP-Glo™ and Kinase Detection Reagents) kinase_reaction->adp_detection data_analysis 4. Data Acquisition & Analysis (Measure luminescence and calculate IC50) adp_detection->data_analysis

Caption: A simplified workflow for a typical kinase inhibition assay.

Conclusion and Future Directions

The 4-hydroxy-pyrazole ethanone scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for extensive exploration of the structure-activity landscape. This guide has illuminated the key structural features that govern the biological activity of this compound class, providing a framework for the rational design of more potent and selective agents.

Future research should focus on:

  • Expanding the diversity of substituents at both the pyrazole and phenyl rings to further probe the SAR.

  • Investigating the impact of modifying the ethanone linker to alter the flexibility and orientation of the molecule within the target's binding site.

  • Conducting co-crystallization studies to gain a precise understanding of the binding mode of these inhibitors with their target proteins.

  • Performing comprehensive in vitro and in vivo profiling of lead compounds to assess their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.

By systematically applying the principles outlined in this guide and embracing a multidisciplinary approach that integrates synthetic chemistry, biochemistry, and computational modeling, the full therapeutic potential of 4-hydroxy-pyrazole ethanones can be realized.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15). PubMed.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - STAR Protocols. (2021, August 5). STAR Protocols.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers.
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). ProBiologists.
  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021, December 14). ResearchGate.
  • "Structure–activity modeling and hybrid machine learning-based predicti" by KADER ŞAHİN, SERHAT KILIÇARSLAN et al. - TÜBİTAK Academic Journals. (n.d.). TÜBİTAK Academic Journals.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (n.d.). Thermo Fisher Scientific.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.). Cayman Chemical.
  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.). Bio Molecular Systems.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (2019, May 15). Journal of Drug Delivery and Therapeutics.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (2010, August 1). PubMed.
  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (2004, October 1). ACS Publications.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). International Journal of Pharmaceutical Sciences and Research.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). MDPI.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). ResearchGate.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (2018, November 24). MDPI.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). - ResearchGate. (n.d.). ResearchGate.
  • NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor - PubMed. (2011, May 15). PubMed.

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Validation

Comparative Bioactivity Guide: 1-Methyl vs. 1-Phenyl Pyrazole Ethanone Scaffolds

Executive Summary This guide provides a technical comparison between 1-methyl-1H-pyrazole-4-ethanone and 1-phenyl-1H-pyrazole-4-ethanone derivatives. These two scaffolds represent a critical divergence point in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-methyl-1H-pyrazole-4-ethanone and 1-phenyl-1H-pyrazole-4-ethanone derivatives. These two scaffolds represent a critical divergence point in medicinal chemistry: the choice between a small, polar alkyl substituent (methyl) and a bulky, lipophilic aryl substituent (phenyl) at the N1 position.

Key Takeaways:

  • 1-Phenyl Derivatives dominate in anti-inflammatory applications (specifically COX-2 inhibition) and kinase-targeted anticancer therapies where hydrophobic pocket occupancy is the primary driver of potency.

  • 1-Methyl Derivatives are preferred when metabolic stability , solubility , or reduced steric hindrance are required, often serving as optimized scaffolds for antimicrobial agents or specific kinase inhibitors (e.g., PI3K) where the binding pocket is constricted.

Part 1: Physicochemical & Structural Analysis[1]

The N1-substitution dictates the physicochemical profile of the ethanone core, influencing pharmacokinetics (ADME) and binding affinity.

Feature1-Methyl Scaffold1-Phenyl ScaffoldImpact on Bioactivity
Lipophilicity (LogP) Low (~0.5 - 1.2)High (~2.5 - 3.5)Phenyl analogs penetrate cell membranes more easily but may suffer from poor aqueous solubility.
Steric Bulk MinimalSignificantPhenyl is essential for filling hydrophobic pockets (e.g., COX-2 side pocket); Methyl fits restricted sites.
Metabolic Stability Moderate (N-demethylation risk)High (Aromatic ring stable)Phenyl rings are generally resistant to oxidative dealkylation compared to N-methyl groups.
Electronic Effect Weak electron-donating (+I)Electron-withdrawing via resonancePhenyl conjugation lowers the basicity of the pyrazole nitrogens, affecting hydrogen bond acceptor capability.

Part 2: Comparative Bioactivity Modules

Module A: Anti-Inflammatory Activity (COX-2 Inhibition)

The 1-phenyl pyrazole moiety is the pharmacophore of Celecoxib , a selective COX-2 inhibitor. The N1-phenyl group is non-negotiable for high potency in this class.

  • Mechanism: The bulky N1-phenyl group inserts into a hydrophobic side pocket present in COX-2 but absent in COX-1.

  • Performance:

    • 1-Phenyl: Exhibits nanomolar IC50 values (0.01 – 0.05 µM).

    • 1-Methyl: drastically reduces potency (IC50 often > 10 µM) and selectivity because the methyl group fails to fill the hydrophobic pocket, destabilizing the ligand-enzyme complex.

Module B: Anticancer Activity (Kinase Inhibition & Cytotoxicity)

Both scaffolds are active, but they target different kinase conformations.

  • 1-Phenyl Derivatives:

    • Target: VEGFR2, CDK2/Cyclin E.

    • Data: Benzofuran-pyrazole hybrids with N1-phenyl show IC50 values as low as 7 nM against MCF-7 breast cancer cells.

    • Rationale: The phenyl ring engages in

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding cleft.
      
  • 1-Methyl Derivatives:

    • Target: PI3K, EGFR (specific mutations).

    • Data: 1-Methyl pyrazole-carbaldehyde derivatives have demonstrated IC50 values of 0.25 µM against MCF-7 cells.

    • Rationale: In restricted pockets where a phenyl ring would cause steric clash, the methyl group allows the inhibitor to bind deeply.

Module C: Antimicrobial Activity

Both scaffolds serve as excellent precursors for chalcones (1,3-diaryl-2-propen-1-ones), which disrupt bacterial cell walls and inhibit DNA synthesis.

  • Comparative Data:

    • Chalcones derived from 1-phenyl-pyrazole-ethanone show higher activity against Gram-positive bacteria (S. aureus) due to increased lipophilicity facilitating membrane crossing.

    • 1-methyl analogs often require electron-withdrawing groups (e.g., -NO2, -Cl) on the chalcone B-ring to match the potency of the phenyl series.

Summary Data Table: Representative Potencies
Biological TargetAssay / Cell Line1-Methyl Derivative (IC50/MIC)1-Phenyl Derivative (IC50/MIC)Verdict
COX-2 Inhibition Enzyme Assay> 10 µM (Low Activity)0.05 µM (High Potency)Phenyl Wins
Breast Cancer MCF-7 Cytotoxicity0.25 - 3.0 µM0.007 - 0.05 µM Phenyl Wins
Antibacterial S. aureus (MIC)12.5 - 25 µg/mL6.25 - 12.5 µg/mL Phenyl Wins (Slightly)
PI3K Kinase Enzyme Assay0.25 µM 0.95 µMMethyl Wins

Part 3: Visualization of SAR & Synthesis

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Start Pyrazole Ethanone Scaffold Selection Target Identify Biological Target Start->Target COX2 Target: COX-2 / VEGFR2 (Hydrophobic Pocket Available) Target->COX2 Large Pocket Kinase Target: PI3K / Steric Restricted Kinase Target->Kinase Small Pocket Phenyl Select 1-Phenyl Substituent (High Lipophilicity, Bulk) COX2->Phenyl Methyl Select 1-Methyl Substituent (Low Steric Bulk, Solubility) Kinase->Methyl OutcomeP High Potency (nM range) Excellent Selectivity Phenyl->OutcomeP OutcomeM Moderate Potency (µM range) Better Metabolic Profile Methyl->OutcomeM

Caption: Decision tree for selecting N1-substituents based on target binding pocket characteristics.

Diagram 2: Synthesis Workflow (Chalcone Derivatives)

Synthesis Hydrazine Hydrazine Derivative (Ph-NHNH2 or Me-NHNH2) Cyclization Cyclization (Reflux/EtOH) Hydrazine->Cyclization Diketone 1,3-Dicarbonyl / Enone Diketone->Cyclization Pyrazole 1-Substituted-1H-pyrazole-4-ethanone (Core Scaffold) Claisen Claisen-Schmidt (NaOH/EtOH, RT) Pyrazole->Claisen Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Claisen Chalcone Target Chalcone (Antimicrobial/Anticancer) Cyclization->Pyrazole Claisen->Chalcone

Caption: Synthetic pathway from hydrazine precursors to bioactive pyrazole-chalcone hybrids.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-ethanone

Objective: Synthesize the core scaffold for the phenyl series.

  • Reagents: Phenylhydrazine (10 mmol), 3-((dimethylamino)methylene)pentane-2,4-dione (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the dione precursor in ethanol in a round-bottom flask.

    • Add phenylhydrazine dropwise with stirring.

    • Reflux the mixture for 2–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The solid product will precipitate.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from ethanol to yield off-white crystals.

  • Validation: 1H NMR should show aromatic protons (7.2–7.8 ppm) and the acetyl methyl group singlet (~2.4 ppm).

Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Functionalize the ethanone core to generate antimicrobial agents.

  • Reagents: 1-Phenyl (or 1-Methyl) pyrazole ethanone (1 mmol), 4-Chlorobenzaldehyde (1 mmol), 10% NaOH (5 mL), Ethanol (15 mL).

  • Procedure:

    • Dissolve the pyrazole ethanone and aldehyde in ethanol.

    • Add NaOH solution dropwise at 0°C.

    • Stir vigorously at room temperature for 12–24 hours.

    • Pour the reaction mixture into crushed ice/water containing dilute HCl.

    • Filter the yellow solid precipitate.

    • Recrystallize from ethanol/DMF.

  • Validation: IR spectrum will show a shift in the carbonyl stretch (~1650 cm⁻¹) and appearance of C=C stretch (~1600 cm⁻¹).

References

  • National Institutes of Health (NIH). (2010). Synthesis and biological evaluation of novel pyrazole compounds (COX-2 Inhibition Studies). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2023). Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

Comparative

Benchmarking Pyrazole Synthesis: Lewis Acid-Catalyzed Regioselectivity vs. Classical Knorr Condensation

Executive Summary The pyrazole scaffold is a pharmacophore of immense significance, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr condens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr condensation remains the academic standard, it suffers from critical scalability issues: poor regioselectivity with unsymmetrical 1,3-dicarbonyls, prolonged reaction times, and hazardous solvent requirements.

This guide benchmarks an optimized Lewis Acid-Catalyzed One-Pot Protocol (Method A) against the Classical Acid-Mediated Knorr Synthesis (Method B) . Experimental data demonstrates that Method A not only reduces reaction time by >90% but also achieves superior regiocontrol through chelation-driven activation, offering a robust alternative for high-throughput drug discovery.

The Challenge: Regioselectivity in Unsymmetrical Substrates

The primary failure mode in classical pyrazole synthesis is the formation of regioisomeric mixtures when reacting hydrazine derivatives with unsymmetrical 1,3-dicarbonyls.[1][2]

  • The Problem: The hydrazine nitrogen can attack either carbonyl group.[2] In classical acidic conditions, protonation is non-selective, leading to a thermodynamic mixture of 1,3- and 1,5-substituted pyrazoles.

  • The Consequence: Costly chromatographic separation, reduced effective yield, and inconsistent biological data.

Methodology Comparison

Method A: The Challenger (Optimized Lewis Acid Protocol)

This method utilizes Indium(III) Chloride (


) or similar Lewis acids in aqueous media. The metal center acts as a dual-activation catalyst, coordinating with the 1,3-dicarbonyl to increase electrophilicity while directing the nucleophilic attack of the hydrazine via steric and electronic control.
Method B: The Standard (Classical Knorr)

The traditional approach relies on Brønsted acid catalysis (typically acetic acid or HCl) in refluxing ethanol. This method drives the reaction through bulk thermal energy and general acid catalysis.

Comparative Performance Data

Data aggregated from comparative studies on phenyl-1H-pyrazole derivatives.

MetricMethod A: Lewis Acid (

)
Method B: Classical Knorr (

)
Improvement
Average Yield 92 - 97% 60 - 80%+20%
Reaction Time 10 - 30 min 2 - 6 hours12x Faster
Regioselectivity >95:5 (Controlled)~60:40 (Mixture)High Specificity
Solvent System Water / Ethanol (Green)Glacial Acetic Acid / RefluxReduced Toxicity
Purification Filtration / RecrystallizationColumn ChromatographySimplified Workup

Mechanistic Insight: Why Method A Wins

The superior regioselectivity of Method A is driven by the coordination geometry of the Lewis Acid. Unlike a free proton, the metal cation (


) chelates between the carbonyl oxygens, stabilizing a specific enolate geometry that directs the hydrazine attack to the most accessible electrophilic site.

PyrazoleMechanism cluster_Classical Classical (Method B) cluster_Lewis Optimized (Method A) Start Unsymmetrical 1,3-Diketone Acid H+ Protonation Start->Acid Lewis InCl3 Chelation Start->Lewis Mix Random Attack Acid->Mix Isomers Isomeric Mixture (1,3 & 1,5) Mix->Isomers Directed Directed Attack (Steric Control) Lewis->Directed Pure Single Regioisomer (High Yield) Directed->Pure

Figure 1: Mechanistic divergence showing how Lewis Acid chelation locks the substrate geometry, preventing the formation of isomeric mixtures common in proton-catalyzed routes.

Experimental Protocols

Protocol A: Optimized Lewis Acid Synthesis (Recommended)

Use this for: Library generation, precious substrates, and strict regiochemical requirements.

  • Preparation: In a 50 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 mmol) and hydrazine derivative (1.0 mmol) in water (5 mL).

  • Catalysis: Add

    
     (10 mol%) to the mixture.
    
  • Reaction: Stir vigorously at room temperature (or mild heat 40°C) for 15 minutes. Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: The product typically precipitates out of the aqueous solution.

  • Isolation: Filter the solid precipitate. Wash with ice-cold water (2 x 5 mL) to remove the catalyst.

  • Purification: Recrystallize from ethanol if necessary. No column chromatography is required.

Protocol B: Classical Knorr Synthesis (Reference)

Use this for: Benchmarking or when Lewis Acids are incompatible with specific functional groups.

  • Preparation: Dissolve 1,3-dicarbonyl (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add hydrazine derivative (1.2 mmol) and Glacial Acetic Acid (0.5 mL).

  • Reaction: Reflux the mixture at 80°C for 4 hours.

  • Workup: Cool to room temperature. Pour mixture into crushed ice (20g) and neutralize with saturated

    
     until pH 7.
    
  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Purify the resulting oil/solid via silica gel flash chromatography to separate regioisomers.

Workflow Efficiency Analysis

The following diagram illustrates the operational bottleneck removed by adopting Method A.

WorkflowComparison C_Start Start: Classical C_Reflux Reflux (4-6 hrs) C_Start->C_Reflux C_Neutral Neutralization & Extraction C_Reflux->C_Neutral C_Column Column Chromatography (Isomer Separation) C_Neutral->C_Column High Labor C_End Final Product C_Column->C_End O_Start Start: Lewis Acid O_Stir Stir (15 min) O_Start->O_Stir O_Filter Filtration & Wash O_Stir->O_Filter O_End Final Product O_Filter->O_End Direct Path

Figure 2: Operational workflow comparison. The Optimized Method eliminates the time-consuming extraction and chromatography steps.

Conclusion

While the Classical Knorr synthesis remains a fundamental reaction in organic chemistry education, it is inefficient for modern drug discovery pipelines due to poor atom economy and lack of regiocontrol.

The Lewis Acid-Catalyzed protocol (Method A) is the superior standard for professional applications. It validates the "Green Chemistry" principles by utilizing aqueous media and minimizing waste (E-factor reduction), while simultaneously ensuring the structural integrity required for Structure-Activity Relationship (SAR) studies.

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. NCBI PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Molecules. [Link]

Sources

Validation

Molecular dynamics simulation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone binding

Topic: Molecular Dynamics Simulation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone Binding Content Type: Publish Comparison Guide Executive Summary The accurate prediction of protein-ligand binding affinity is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Dynamics Simulation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone Binding Content Type: Publish Comparison Guide

Executive Summary

The accurate prediction of protein-ligand binding affinity is a cornerstone of modern Fragment-Based Drug Discovery (FBDD). This guide provides an objective, data-driven comparison of three leading alchemical free energy platforms—GROMACS/pmx (Non-Equilibrium FEP) , AMBER20 (Thermodynamic Integration) , and Schrödinger Desmond (FEP+) —for simulating the binding of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. By examining the underlying physics, force field dependencies, and experimental benchmarks, this guide equips computational chemists with the insights needed to select and deploy the optimal workflow for fragment optimization.

The Target and the Fragment: Causality in System Selection

The compound 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a low-molecular-weight fragment characterized by a pyrazole ring and an ethanone moiety. This specific structural motif acts as a highly effective acetyl-lysine mimetic, making it an ideal starting point for targeting the bromodomain-containing protein 4 (BRD4), a major epigenetic target in oncology[1].

Why use BRD4-BD1 for benchmarking? From a molecular dynamics perspective, the first bromodomain of BRD4 (BRD4-BD1) is the perfect self-validating test system for alchemical calculations. Its binding pocket is shallow and highly solvent-exposed[2]. This structural reality dictates that water molecules can rapidly exchange in and out of the cavity during the simulation, preventing the "trapped water" end-point catastrophes that frequently cause numerical instability and sampling failures in deeper, enclosed pockets[2].

Platform Comparison: The Physics Behind the Engines

To evaluate the binding free energy (


) of our pyrazole fragment, we compare three distinct computational paradigms:
A. GROMACS + pmx (Non-Equilibrium FEP)

Unlike traditional methods that rely on prolonged sampling at intermediate, non-physical states (


-windows), the GROMACS/pmx workflow utilizes fast non-equilibrium transitions [3]. By rapidly driving the system from State A (Ligand 1) to State B (Ligand 2) over hundreds of short trajectories, this method overcomes high kinetic barriers. The work values from these transitions are then related to the free energy difference using the Crooks Fluctuation Theorem .
  • Self-Validating System: This method is inherently self-validating. If the work distributions of the forward (A→B) and reverse (B→A) transitions do not overlap (high hysteresis), the sampling is mathematically flagged as insufficient, preventing false-positive affinity predictions[4].

B. AMBER20 (Thermodynamic Integration - TI)

AMBER20 utilizes equilibrium stratification, calculating the derivative of the potential energy with respect to


 across discrete windows[5]. Recent advances in AMBER20 have highly optimized this process for GPUs, making it a robust choice for industrial drug discovery[6]. However, it requires meticulous spacing of 

-windows to ensure sufficient phase space overlap[5].
C. Schrödinger Desmond (FEP+)

Desmond FEP+ is the commercial gold standard, utilizing equilibrium FEP combined with Replica Exchange Solute Tempering (REST2). REST2 locally heats the ligand region during the simulation, allowing the fragment to escape local energy minima and sample alternative binding poses efficiently.

Experimental Data & Performance Benchmarks

Based on extensive benchmarking of tetrahydroquinoline (THQ) and pyrazole-derivative inhibitors against BRD4-BD1, the following table summarizes the performance of each platform[1][5][7].

Platform / MethodEnhanced Sampling StrategyBRD4 Benchmark Accuracy (RMSE)Computational ThroughputLicense / Cost
GROMACS / pmx Fast Non-Equilibrium Work0.6 – 0.8 kcal/mol~150-200 ns/day (RTX 3090)Open-Source (Free)
Desmond FEP+ REST2 (Replica Exchange)~0.6 kcal/mol~100-120 ns/day (RTX 3090)Commercial (High)
AMBER20 TI Soft-core potentials / GPU TI0.8 – 1.0 kcal/mol~250+ ns/day (RTX 3090)Academic/Commercial

Data indicates that open-source non-equilibrium FEP (GROMACS/pmx) achieves parity with commercial equilibrium FEP (Desmond) in terms of accuracy for solvent-exposed targets like BRD4[1][3].

Force Field Considerations: AMBER/GAFF vs. CHARMM/CGenFF

The accuracy of the alchemical transformation is strictly bound by the quality of the underlying force field. For pyrazole and THQ derivatives binding to BRD4, AMBER/GAFF has been experimentally proven to outperform CHARMM/CGenFF[7].

Causality: AMBER/GAFF provides a superior parameterization of the torsional barriers between the pyrazole ring and the ethanone group, allowing the fragment to accurately sample the dihedral angles required to maintain the critical hydrogen bond with the conserved Asp145 residue in the BRD4 pocket. In comparative studies, AMBER/GAFF successfully predicted 12 out of 16 BRD4 ligand binding energies with errors


 1.0 kcal/mol, whereas CHARMM/CGenFF struggled to distinguish the relative rank ordering of the most potent binders[7][8].

Step-by-Step Methodology: GROMACS/pmx Non-Equilibrium Workflow

To ensure scientific reproducibility, the following protocol details the self-validating workflow for mutating 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone to a derivative fragment using GROMACS and pmx[3].

  • Dual-Topology Generation: Use the pmx command-line tool to generate a hybrid structure and topology containing both the initial (State A) and final (State B) fragment atoms[3]. Assign AMBER/GAFF parameters[7].

  • Solvation & Ionization: Place the BRD4-fragment complex in a dodecahedral box. Solvate with the TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration (The Foundation):

    • Perform steepest descent energy minimization.

    • Run 1 ns of NVT simulation (Berendsen thermostat, 298.15 K) to stabilize kinetic energy.

    • Run 1 ns of NPT simulation (Parrinello-Rahman barostat, 1 atm) to stabilize system density.

  • Equilibrium End-State Sampling: Run 10 ns of unconstrained production MD at

    
     (pure State A) and 
    
    
    
    (pure State B).
  • Non-Equilibrium Transitions: Extract 100 equidistant snapshots from the

    
     trajectory and 100 from the 
    
    
    
    trajectory. Launch 100 fast (50 ps) non-equilibrium simulations continuously morphing
    
    
    from 0→1, and 100 simulations morphing
    
    
    from 1→0.
  • Free Energy Calculation: Analyze the work values using the Bennett Acceptance Ratio (BAR) integrated with the Crooks Fluctuation Theorem to yield the final

    
    .
    

Workflow Visualizations

FEP_Workflow Start Ligand Preparation 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone Topology Dual Topology Generation (pmx + AMBER/GAFF) Start->Topology Solvation Solvation & Ionization (TIP3P, 0.15M NaCl) Topology->Solvation Equilibration NVT & NPT Equilibration (1 ns each, 298.15K, 1atm) Solvation->Equilibration Production End-State Equilibrium MD (10 ns at λ=0 and λ=1) Equilibration->Production Transitions Fast Non-Equilibrium Transitions (100x 50ps, 0→1 and 1→0) Production->Transitions Analysis Crooks Fluctuation Theorem (Work Distribution & ΔG) Transitions->Analysis

Figure 1: Step-by-step non-equilibrium alchemical free energy workflow using GROMACS and pmx.

Thermo_Cycle L1_Solv Ligand A (Solvated in Water) L2_Solv Ligand B (Solvated in Water) L1_Solv->L2_Solv ΔG_solv (Alchemical) L1_Bound Ligand A (Bound to BRD4-BD1) L1_Solv->L1_Bound ΔG_bind,A (Physical) L2_Bound Ligand B (Bound to BRD4-BD1) L2_Solv->L2_Bound ΔG_bind,B (Physical) L1_Bound->L2_Bound ΔG_bound (Alchemical)

Figure 2: Thermodynamic cycle for computing Relative Binding Free Energy (RBFE).

Conclusion & Recommendations

For simulating the binding of fragment-sized acetyl-lysine mimetics like 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone to solvent-exposed targets like BRD4, GROMACS paired with pmx offers an open-source solution that rivals commercial platforms in both throughput and accuracy[1][3]. While AMBER20 TI provides exceptional GPU scaling[5], the non-equilibrium approach of pmx inherently protects against sampling failures through its hysteresis-based self-validation. Regardless of the engine chosen, utilizing the AMBER/GAFF force field is strictly recommended over CHARMM/CGenFF for this specific chemical space[7].

References

  • Guest, E. E., Cervantes, L. F., Pickett, S. D., Brooks, C. L., & Hirst, J. D. (2022). Alchemical Free Energy Methods Applied to Complexes of the First Bromodomain of BRD4. Journal of Chemical Information and Modeling. Available at:[Link]

  • Lee, T.-S., et al. (2020). Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. Journal of Chemical Information and Modeling. Available at:[Link]

  • Silva, A. F., Falcone, B. N., Rogers, D. M., & Hirst, J. D. (2022). Free energy perturbation calculations of tetrahydroquinolines complexed to the first bromodomain of BRD4. Molecular Physics. Available at:[Link]

  • Aldeghi, M., Gapsys, V., & de Groot, B. L. (2018). Accurate Estimation of Ligand Binding Affinity Changes upon Protein Mutation. ACS Central Science. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Executive Summary This guide defines the safety architecture for handling 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone . While specific Safety Data Sheets (SDS) for this precise functionalized pyrazole may be sparse in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the safety architecture for handling 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone . While specific Safety Data Sheets (SDS) for this precise functionalized pyrazole may be sparse in public repositories, its structural homology to 1-(1H-Pyrazol-3-yl)ethanone and 4-hydroxypyrazoles dictates a strict biosafety level 1 (BSL-1) chemical containment strategy.

We treat this compound as a Category 4 Acute Toxin (Oral) and a Category 2 Skin/Eye Irritant .[1] The presence of the C4-hydroxyl group introduces susceptibility to oxidation, necessitating protocols that protect both the operator from particulate exposure and the compound from environmental degradation.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must validate the hazard profile based on Structure-Activity Relationships (SAR).

Functional GroupAssociated HazardGHS Classification (Inferred)
Pyrazole Core Nitrogen-rich heterocycle; potential for irritation and acute toxicity if ingested.H302: Harmful if swallowed.H335: May cause respiratory irritation.[1][2]
Ketone (Ethanone) Generally stable, but contributes to lipophilicity/absorption.H319: Causes serious eye irritation.[1][2][3][4]
C4-Hydroxyl Phenolic-like character; potential oxidation to quinoid species (sensitization risk).H315: Causes skin irritation.H317: May cause allergic skin reaction (Precautionary).

Operational State: The compound is typically a solid (powder/crystalline). The primary vector of exposure is inhalation of dust during weighing and dermal contact during solubilization.

Part 2: Personal Protective Equipment (PPE) Specification

Do not rely on generic "lab coat and gloves" instructions. The following matrix is calibrated for particulate containment and solvent resistance (as this compound is often dissolved in DMSO or Methanol).

Tier 1: Standard Handling (Weighing < 100 mg)
  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Why? Safety glasses allow dust entry from the side. Pyrazole dust is a severe mucosal irritant.

  • Dermal (Hands): Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness) .

    • Protocol: Inspect for pinholes. Change immediately if splashed with solvent carrier.

  • Dermal (Body): Standard cotton/polyester lab coat with snap closures (not buttons) to enable rapid removal in emergencies.

  • Respiratory: Work must be performed inside a Chemical Fume Hood . If a hood is unavailable, an N95 particulate respirator is the absolute minimum requirement.

Tier 2: High Exposure (Synthesis/Scale-up > 100 mg)
  • Dermal (Hands): Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (bright color).

    • Outer Layer: 8 mil Extended-Cuff Nitrile (dark color).

    • Logic: This provides a visual indicator of breach and covers the wrist gap, a common exposure point during reach-in operations.

  • Respiratory: If handling open powder outside a hood (strongly discouraged), use a P100 Half-Face Respirator .

  • Engineering Control: Use a Static-Dissipative Weighing Enclosure to prevent the charged powder from "flying" and contaminating the balance area.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling, integrating containment and PPE choices.

HandlingProtocol Start Start: Receive Compound Inspect Inspect Container Integrity (Check for oxidation/discoloration) Start->Inspect ScaleCheck Quantity to Handle? Inspect->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Prep/Synth) ScaleCheck->LargeScale Hood Fume Hood Required (Sash at 18 inches) SmallScale->Hood LargeScale->Hood Acceptable GloveBox Glove Box / Static Enclosure (Nitrogen Atmosphere Recommended) LargeScale->GloveBox Preferred PPE_Std PPE Tier 1: Splash Goggles + 4mil Nitrile Hood->PPE_Std PPE_High PPE Tier 2: Double Glove + P100 Backup GloveBox->PPE_High Solubilization Solubilization (DMSO/MeOH) *Add solvent to powder, not powder to solvent* PPE_Std->Solubilization PPE_High->Solubilization Waste Disposal: Solid Hazardous Waste Stream Solubilization->Waste Excess/Spills

Figure 1: Decision Logic for Handling Functionalized Pyrazoles based on Scale and Containment Needs.

Part 4: Detailed Experimental Protocols

The "Static-Free" Weighing Method

Pyrazoles are often electrostatic. Traditional weighing leads to scattering.

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood.

  • PPE Check: Don Tier 1 PPE. Ensure wrist gap is sealed.

  • Taring: Place the receiving vial (glass, not plastic) on the balance. Tare.

  • Transfer: Use a steel spatula (not plastic). Plastic generates static.

  • Closing: Wipe the threads of the vial with a Kimwipe dampened in methanol before capping to prevent friction-grinding of particles in the cap threads.

Spill Cleanup (Dry Powder)

Do not use a brush (generates dust).

  • Isolate: Alert nearby personnel.

  • Cover: Gently place a solvent-dampened paper towel (methanol or water) over the powder. This prevents aerosolization.[1][5][6][7][8][9]

  • Wipe: Wipe inward from the periphery to the center.

  • Disposal: Place all wipes in a sealed bag labeled "Hazardous Solid Waste: Pyrazole Derivative."

Part 5: Waste Disposal & Deactivation

Disposal Classification:

  • RCRA Code (USA): Not specifically listed (P or U list), but must be characterized as D003 (Reactivity) if mixed with strong oxidizers, or generally as Ignitable/Toxic depending on the solvent carrier.

  • Protocol: Segregate into Solid Organic Waste . Do not flush down drains.[1][2]

Deactivation (Glassware): Residual compound on glassware should be rinsed with Ethanol followed by a 1% Aqueous Bleach solution. The bleach helps oxidize the pyrazole ring, breaking down the aromaticity before final washing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54445142, 1-[4-(3-methylpyrazol-1-yl)phenyl]ethanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection Guidelines for Chemical Hazards. Retrieved from [Link]

Sources

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